Product packaging for Carboxy finasteride(Cat. No.:CAS No. 116285-37-1)

Carboxy finasteride

Cat. No.: B195190
CAS No.: 116285-37-1
M. Wt: 402.5 g/mol
InChI Key: OFTBMAPJHKDDJV-MKMSXTRJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Finasteride Carboxylic Acid is a 3-hydroxy steroid. It has a role as an androgen.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H34N2O4 B195190 Carboxy finasteride CAS No. 116285-37-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]amino]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O4/c1-21(2,20(28)29)25-19(27)16-7-6-14-13-5-8-17-23(4,12-10-18(26)24-17)15(13)9-11-22(14,16)3/h10,12-17H,5-9,11H2,1-4H3,(H,24,26)(H,25,27)(H,28,29)/t13-,14-,15-,16+,17+,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTBMAPJHKDDJV-MKMSXTRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C(=O)O)CCC4C3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C(=O)O)CC[C@@H]4[C@@]3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595331
Record name N-[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carbonyl]-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116285-37-1
Record name Finasteride carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116285371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carbonyl]-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FINASTERIDE CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K71S04GO1T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Carboxy Finasteride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Finasteride and its Metabolism

Finasteride is a synthetic 4-azasteroid compound that functions as a potent inhibitor of type II 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT)[1]. It is widely used in the treatment of benign prostatic hyperplasia and androgenetic alopecia[1].

The biotransformation of finasteride in the body occurs primarily in the liver and involves two main phases of metabolism[2]. Phase I metabolism is mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, which oxidizes the t-butyl group of finasteride to form hydroxylated intermediates and subsequently carboxy finasteride (also known as finasteride-ω-oic acid)[2][3]. This carboxylic acid metabolite is a major urinary metabolite of finasteride[3]. Phase II metabolism involves the glucuronidation of these metabolites[2].

Synthesis of Finasteride (Precursor to this compound)

A direct and detailed chemical synthesis protocol for this compound is not extensively reported in the available literature. Therefore, understanding the synthesis of its precursor, finasteride, is crucial. Several synthetic routes to finasteride have been developed, often starting from steroid precursors like progesterone or 4-androstene-3,17-dione.

A common strategy involves the synthesis of the key intermediate, 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid, followed by amidation with tert-butylamine.

Representative Synthetic Scheme for Finasteride

A frequently cited approach involves the following key transformations[4][5][6]:

  • Starting Material: Progesterone or a similar steroid derivative.

  • Formation of the 17β-Carboxylic Acid: This can be achieved through various methods, including the haloform reaction on a 17-acetyl group[4].

  • A-Ring Modification to form the 4-Aza-3-oxo Moiety: This critical step involves oxidative cleavage of the A-ring, followed by cyclization with an ammonia source to introduce the nitrogen atom.

  • Saturation of the A/B Ring Junction: Catalytic hydrogenation is often employed to establish the 5α-stereochemistry.

  • Dehydrogenation: Introduction of the double bond at the 1,2-position of the A-ring is typically accomplished using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a silylating agent[7].

  • Amidation: The final step is the coupling of the 17β-carboxylic acid with tert-butylamine to form the desired N-tert-butylcarboxamide group of finasteride.

Experimental Data for Finasteride Synthesis Intermediates
IntermediateSynthesis StepReagents and Conditions
3-Oxo-4-androstene-17β-carboxylic acidBromoform reaction from progesteroneProgesterone, Dioxane, Br₂, 15% NaOH (aq), 0-5 °C, 6 hours[4].
N-tert-butyl-3-oxo-4-androstene-17β-carboxamideAmidation of 3-Oxo-4-androstene-17β-carboxylic acidThionyl chloride (in place of more expensive oxalyl chloride) followed by addition of tert-butylamine[4].
N-tert-butyl-3-oxo-4-aza-5α-androstane-17β-carboxamideOxidative ring opening, cyclization with ammonia, and reductionOxidation followed by reaction with ammonia and then catalytic reduction with 10% Palladium on carbon[4].
FinasterideDehydrogenation of N-tert-butyl-3-oxo-4-aza-5α-androstane-17β-carboxamide2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a solvent like dioxane, heated to reflux[4][7].

Hypothetical Synthesis of this compound

While a specific protocol is not available, a plausible synthetic route to this compound would involve the selective oxidation of one of the methyl groups of the tert-butyl moiety on the finasteride molecule. This is a chemically challenging transformation due to the steric hindrance and the presence of other potentially reactive sites on the molecule.

A potential, yet unproven, approach could involve a multi-step process:

  • Hydroxylation: Introduction of a hydroxyl group on one of the methyls of the tert-butyl group to form hydroxy finasteride. This might be achievable using specific oxidizing agents that can target primary C-H bonds.

  • Oxidation: Subsequent oxidation of the primary alcohol to a carboxylic acid.

This proposed pathway is speculative and would require significant experimental optimization.

Purification Protocols

The purification of this compound, being a carboxylic acid, would differ from that of finasteride. The following are general procedures that could be adapted for the purification of synthetic this compound.

Purification of Finasteride (Precursor)

Crude finasteride can be purified by various methods, including:

  • Recrystallization: Common solvent systems include methanol/water, ethyl acetate, or a mixture of methanol and formic acid followed by precipitation with water[8].

  • Chromatography: Column chromatography can be employed for purification.

  • Decolorization: Treatment with activated carbon can be used to remove colored impurities[8][9].

General Purification Strategy for Steroidal Carboxylic Acids

A general approach for the purification of a synthetic steroidal carboxylic acid like this compound would involve:

  • Aqueous Extraction: The acidic nature of the carboxyl group allows for its selective extraction into a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide solution). Neutral and basic organic impurities would remain in the organic phase.

  • Acidification and Re-extraction: The aqueous layer is then acidified (e.g., with HCl) to protonate the carboxylate, making the molecule less water-soluble. The purified carboxylic acid can then be re-extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing and Drying: The organic layer containing the purified product is washed with brine to remove excess water and then dried over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Crystallization: The final purification step would typically be crystallization from a suitable solvent system to obtain the pure this compound.

Characterization Techniques

The synthesized this compound would be characterized using a suite of analytical techniques to confirm its structure and purity:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the carboxylic acid moiety.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound[6].

Signaling Pathways and Experimental Workflows

Finasteride Metabolism Pathway

The following diagram illustrates the metabolic conversion of finasteride to its hydroxylated and carboxylated metabolites.

Finasteride_Metabolism Finasteride Finasteride Hydroxy_Finasteride Hydroxy Finasteride Finasteride->Hydroxy_Finasteride CYP3A4 Carboxy_Finasteride This compound (Finasteride-ω-oic acid) Hydroxy_Finasteride->Carboxy_Finasteride Oxidation

Caption: Metabolic pathway of finasteride.

Experimental Workflow for Synthesis and Purification

This diagram outlines a general workflow for the synthesis and purification of a target molecule like this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Material (e.g., Finasteride) Reaction Chemical Reaction (e.g., Oxidation) Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Aqueous Extraction Quenching->Extraction Chromatography Column Chromatography Extraction->Chromatography Crystallization Crystallization Chromatography->Crystallization Characterization Spectroscopic Characterization (NMR, MS, IR) Crystallization->Characterization Purity Purity Analysis (HPLC) Characterization->Purity

Caption: General workflow for synthesis and purification.

Conclusion

This technical guide consolidates the available information on the synthesis of finasteride and the metabolic formation of this compound. While a specific, detailed chemical synthesis protocol for this compound remains elusive in the public domain, this document provides a robust starting point for researchers by detailing the synthesis of the necessary precursor and outlining general principles for the purification and characterization of the target metabolite. The provided diagrams offer a clear visualization of the metabolic pathway and a hypothetical experimental workflow. Further research into the selective oxidation of the tert-butyl group of finasteride is warranted to develop a viable synthetic route to this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Metabolism and Excretion of Carboxy Finasteride

This technical guide provides a comprehensive overview of the metabolic pathways and excretion routes of this compound, a principal metabolite of the 5α-reductase inhibitor, finasteride. The information presented herein is synthesized from peer-reviewed scientific literature to support research and development activities.

Introduction to Finasteride Metabolism

Finasteride undergoes extensive hepatic metabolism, primarily through oxidation and glucuronidation, before its excretion. The biotransformation of finasteride is a two-phase process involving Phase I metabolism regulated by cytochrome P450 enzymes and Phase II metabolism involving glucuronide conjugation[1]. The primary enzyme responsible for the initial oxidative metabolism of finasteride is Cytochrome P450 3A4 (CYP3A4)[2][3][4]. This process leads to the formation of several metabolites, with this compound being a major end-product found in excreta.

Metabolic Pathway to this compound

The formation of this compound, also known as finasteride-ω-oic acid, is a multi-step process initiated by the oxidation of the t-butyl group of finasteride[1][4].

Phase I Metabolism:

  • Hydroxylation: The initial step is the hydroxylation of the t-butyl side chain of finasteride, catalyzed by CYP3A4, to form ω-hydroxy finasteride[4][5].

  • Oxidation to Aldehyde: The resulting alcohol group is then further oxidized to an aldehyde, forming ω-aldehyde finasteride. This reaction is also mediated by CYP3A4[4].

  • Oxidation to Carboxylic Acid: The final step in the formation of this compound is the oxidation of the aldehyde group to a carboxylic acid. This step is catalyzed by both NAD-dependent enzymes in cytosolic, microsomal, and mitochondrial fractions, as well as by CYP3A4[4].

Phase II Metabolism:

While this compound itself is a final oxidative metabolite, other finasteride metabolites can undergo Phase II conjugation. For instance, ω-hydroxy finasteride can be glucuronidated by UGT1A4, and this compound can be glucuronidated by UGT1A3 to form an acyl glucuronide, although this is found in low amounts in vivo[6].

Visualizing the Metabolic Pathway

The following diagram illustrates the oxidative metabolic pathway of finasteride to this compound.

Finasteride_Metabolism Finasteride Finasteride Hydroxy_Finasteride ω-Hydroxy Finasteride Finasteride->Hydroxy_Finasteride CYP3A4 (Hydroxylation) Aldehyde_Finasteride ω-Aldehyde Finasteride Hydroxy_Finasteride->Aldehyde_Finasteride CYP3A4 (Oxidation) Carboxy_Finasteride This compound (Finasteride-ω-oic acid) Aldehyde_Finasteride->Carboxy_Finasteride CYP3A4 / NAD-dependent enzymes (Oxidation)

Figure 1: Oxidative metabolism of finasteride to this compound.

Excretion of Finasteride and its Metabolites

Finasteride and its metabolites are eliminated from the body through both renal and fecal routes. Studies in healthy volunteers have shown that approximately 39% of a dose of finasteride is excreted in the urine and 57% in the feces, as metabolites[1]. The parent drug is minimally excreted unchanged in urine (less than 0.04%) and feces[5].

This compound is a major urinary metabolite of finasteride[5][7]. One study identified that the ω-monocarboxylic acid metabolite accounted for approximately 18.4% of the administered dose excreted in the urine[5]. The elimination of this compound in urine has been shown to peak at around 10 hours after oral administration of finasteride[8].

Quantitative Data on Excretion
ParameterUrineFecesReference
Total Radioactivity Excretion (% of dose) 39.1 ± 4.756.8 ± 5.0[5]
Unchanged Finasteride (% of dose) ~0.04Scarcely[5]
ω-Hydroxy Finasteride (% of dose) ~0.4-[5]
This compound (ω-oic acid) (% of dose) 18.4 ± 1.7-[5]

Experimental Protocols for Metabolite Analysis

The identification and quantification of finasteride and its metabolites, including this compound, are typically performed using chromatographic and mass spectrometric techniques.

Sample Preparation
  • Liquid-Liquid Extraction (LLE): A common method for extracting finasteride and its metabolites from biological matrices like plasma and urine. For example, LLE with methyl tert-butyl ether or ethyl acetate can be used[9][10].

Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): Used for the separation of finasteride and its metabolites. A reverse-phase C18 column is often employed with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid solution)[9][11].

  • Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): Coupled with HPLC (LC-MS/MS) for sensitive and specific detection and quantification. Electrospray ionization (ESI) in positive ion mode is typically used. For carboxy-finasteride, the transition of m/z 403 has been monitored[7].

Experimental Workflow

The following diagram outlines a typical experimental workflow for the analysis of this compound in urine.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Urine_Sample Urine Sample Collection LLE Liquid-Liquid Extraction Urine_Sample->LLE LC_Separation HPLC Separation (C18 Column) LLE->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification of This compound MS_Detection->Quantification

Figure 2: Workflow for this compound analysis in urine.

Conclusion

This compound is a significant metabolite of finasteride, formed through a multi-step oxidative process primarily mediated by CYP3A4. It is predominantly excreted in the urine. The analysis of this compound is crucial for understanding the pharmacokinetics of finasteride and is accomplished using robust analytical techniques such as LC-MS/MS. This guide provides foundational knowledge for researchers and professionals in the field of drug metabolism and development.

References

Carboxy Finasteride: An In-depth Technical Guide on its Role as a Finasteride Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Finasteride, a potent inhibitor of 5α-reductase, is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. A major metabolic pathway involves the oxidation of the tert-butyl group, leading to the formation of ω-hydroxy finasteride, which is subsequently oxidized to an intermediate aldehyde, and then to its principal urinary metabolite, carboxy finasteride (also known as finasteride-ω-oic acid). This technical guide provides a comprehensive overview of the metabolic pathway, experimental protocols for analysis, and the limited available data on the physiological role of this compound. While generally considered to possess significantly less pharmacological activity than the parent compound, a detailed understanding of its formation and fate is crucial for a complete pharmacokinetic and pharmacodynamic profile of finasteride.

Introduction

Finasteride is a synthetic 4-azasteroid compound widely prescribed for the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness).[1][2] Its therapeutic effect is derived from the competitive inhibition of 5α-reductase, particularly type II and type III isoenzymes, which are responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[3] The metabolism of finasteride is a critical aspect of its pharmacology, leading to the formation of several metabolites. Among these, this compound is a prominent metabolite, particularly in urine. This document serves as a technical resource for researchers and professionals in drug development, summarizing the current knowledge on this compound.

Metabolic Pathway of Finasteride to this compound

The biotransformation of finasteride to this compound is a multi-step process occurring predominantly in the liver.[3] The primary enzyme responsible for this oxidative pathway is cytochrome P450 3A4 (CYP3A4).[4][5]

The metabolic cascade proceeds as follows:

  • Hydroxylation: Finasteride is first hydroxylated at the tert-butyl side chain to form ω-hydroxy finasteride.[4][5]

  • Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde intermediate, ω-aldehyde finasteride.[4]

  • Oxidation to Carboxylic Acid: Finally, the aldehyde is further oxidized to a carboxylic acid, yielding this compound (finasteride-ω-oic acid).[4][5]

This metabolic pathway effectively increases the water solubility of the compound, facilitating its excretion from the body, primarily through urine.[5]

Finasteride_Metabolism Finasteride Finasteride Hydroxy_Finasteride ω-Hydroxy Finasteride Finasteride->Hydroxy_Finasteride CYP3A4 (Hydroxylation) Aldehyde_Finasteride ω-Aldehyde Finasteride Hydroxy_Finasteride->Aldehyde_Finasteride CYP3A4 (Oxidation) Carboxy_Finasteride This compound (Finasteride-ω-oic Acid) Aldehyde_Finasteride->Carboxy_Finasteride CYP3A4 / Aldehyde Dehydrogenase (Oxidation)

Figure 1: Metabolic Pathway of Finasteride to this compound.

Quantitative Data

Quantitative data on this compound is limited, with most studies focusing on the parent drug. However, some information on its excretion and relative activity has been reported.

ParameterValueReference
Urinary Excretion
Peak Excretion Time~10 hours post-administration[6]
Pharmacological Activity
5α-Reductase Inhibition< 20% of finasteride's activity[3][7]
Androgen Receptor BindingNo significant affinity reported[7]

Table 1: Quantitative Data for this compound

Experimental Protocols

Synthesis and Purification of this compound

Putative Synthesis Approach: A potential synthetic route could involve the direct oxidation of finasteride. This would likely require a strong oxidizing agent capable of converting a methyl group on the tert-butyl moiety to a carboxylic acid. Such a multi-step oxidation would need careful control to avoid unwanted side reactions on the steroid core.

In Vitro Generation and Purification:

  • Incubation: Incubate finasteride with human liver microsomes in the presence of an NADPH-regenerating system to facilitate metabolism.[4]

  • Extraction: After incubation, perform a liquid-liquid extraction of the reaction mixture using an organic solvent such as ethyl acetate to isolate the metabolites.

  • Purification: The extracted metabolites can be separated and purified using techniques like high-performance liquid chromatography (HPLC).

Purification_Workflow cluster_incubation In Vitro Metabolism cluster_extraction Extraction cluster_purification Purification Finasteride_HLM Finasteride + Human Liver Microsomes Incubation Incubation Finasteride_HLM->Incubation NADPH NADPH-regenerating system NADPH->Incubation LLE Liquid-Liquid Extraction (Ethyl Acetate) Incubation->LLE HPLC HPLC Separation LLE->HPLC Carboxy_Finasteride_Standard Purified this compound HPLC->Carboxy_Finasteride_Standard

Figure 2: Workflow for In Vitro Generation and Purification.

Analytical Method for Quantification in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound in biological samples like urine and plasma.

Sample Preparation (Urine):

  • Sample Collection: Collect urine samples and store them frozen until analysis.

  • Extraction: Perform a liquid-liquid extraction.

    • To 3 mL of urine, add approximately 500 mg of potassium dihydrogen phosphate.

    • Extract with 4 mL of ethyl acetate by shaking for 15 minutes.

    • Centrifuge to separate the layers.

    • Transfer the organic phase and treat with a 5% lead acetate solution to precipitate interfering substances.

    • Centrifuge again and transfer the clear organic phase.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).[8][9]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for this compound.

Analytical_Workflow Urine_Sample Urine Sample LLE Liquid-Liquid Extraction Urine_Sample->LLE Evaporation Evaporation & Reconstitution LLE->Evaporation LC_MSMS LC-MS/MS Analysis (ESI+, MRM) Evaporation->LC_MSMS Quantification Quantification LC_MSMS->Quantification

Figure 3: Analytical Workflow for this compound Quantification.

Physiological Role and Activity

This compound is generally considered to be a pharmacologically weak metabolite of finasteride.

  • 5α-Reductase Inhibition: Studies have indicated that the metabolites of finasteride, including this compound, possess less than 20% of the inhibitory activity of the parent drug on the 5α-reductase enzyme.[3][7] Specific IC50 values for this compound are not well-documented in the literature.

  • Androgen Receptor Binding: Finasteride itself has no significant binding affinity for the androgen receptor, and its metabolites are also considered to be inactive in this regard.[7] Some studies have suggested that finasteride might interfere with androgen receptor function in certain cancer cell lines with mutant androgen receptors, but this effect is not observed with wild-type receptors and is not considered a primary mechanism of action.[10]

The primary role of the metabolic conversion to this compound appears to be detoxification and elimination, transforming the lipophilic parent drug into a more water-soluble compound that can be readily excreted by the kidneys.

Conclusion

This compound is a key metabolite in the elimination pathway of finasteride, formed through a series of oxidative reactions mediated primarily by CYP3A4. While it is the major urinary metabolite, its pharmacological activity is significantly lower than that of finasteride. The analytical methods for its detection are well-established, relying on LC-MS/MS for sensitive and specific quantification. Further research to elucidate a specific synthesis protocol and to more precisely quantify its inhibitory effects on 5α-reductase isoenzymes would provide a more complete understanding of this metabolite. This guide provides a foundational summary for researchers and professionals working with finasteride and its metabolic fate.

References

The Discovery and Characterization of Carboxy Finasteride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 19, 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide on the discovery, historical context, and biochemical characterization of carboxy finasteride, the major urinary metabolite of the 5α-reductase inhibitor, finasteride. It details the metabolic pathway leading to its formation, summarizes key quantitative pharmacokinetic data, and provides detailed experimental protocols for its analysis and for the in vitro assessment of 5α-reductase inhibition. This whitepaper is intended to serve as a comprehensive resource for researchers in pharmacology, drug metabolism, and analytical chemistry.

Historical Context and Discovery

The development of finasteride by Merck & Co. in the 1980s marked a pivotal moment in the targeted therapy of androgen-dependent conditions. The journey began with the observation by Imperato-McGinley et al. in 1974 of a cohort of male pseudohermaphrodites in the Caribbean. These individuals had a genetic deficiency in the steroid 5α-reductase enzyme, resulting in an inability to convert testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT). Despite having normal male internal genitalia and testosterone levels, they presented with ambiguous external genitalia at birth, underdeveloped prostates, and a notable absence of male pattern baldness in adulthood. This provided a compelling human model, implicating DHT as the primary androgen responsible for the development of the prostate and the progression of androgenetic alopecia.

This insight spurred the strategic development of a specific inhibitor of the Type II 5α-reductase isozyme, which is predominantly found in the prostate and hair follicles.[1] This effort culminated in the synthesis of finasteride (initially coded MK-906), a potent 4-azasteroid compound.[2] Finasteride was patented in 1984 and received FDA approval in 1992 under the brand name Proscar® for the treatment of benign prostatic hyperplasia (BPH).[1][3]

With the drug's development, understanding its metabolic fate was critical. The definitive study elucidating the disposition and pharmacokinetics of finasteride in humans was published by Carlin et al. in 1992 from Merck Sharp & Dohme Research Laboratories.[4] In this seminal work, six healthy male volunteers were administered a single oral dose of [14C]-labeled finasteride. Through meticulous analysis of plasma, urine, and feces, researchers identified and quantified the drug's metabolites. The study revealed that finasteride is extensively metabolized, with approximately 39% of the radioactive dose recovered in urine and 57% in feces.[4]

Crucially, this investigation was the first to report the discovery of the major urinary metabolite , an acidic compound identified as the ω-monocarboxylic acid derivative of finasteride , now commonly known as This compound or finasteride-ω-oic acid.[2][4] This metabolite alone accounted for a significant portion of the drug's elimination, with a mean of 18.4% of the administered dose being excreted in the urine in this form.[4] The study also identified a neutral metabolite, ω-hydroxyfinasteride, which was found to be the major metabolite in plasma but only a minor component in urine.[4] This foundational work established the primary metabolic pathways and the significance of this compound in the drug's disposition.

Metabolic Pathway of Finasteride to this compound

The biotransformation of finasteride is a multi-step process primarily occurring in the liver. It consists of Phase I oxidation reactions followed by Phase II conjugation, rendering the compound more water-soluble for excretion.

Phase I Metabolism: The initial and rate-limiting step is the oxidation of finasteride, which is mediated predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2]

  • Hydroxylation: CYP3A4 catalyzes the hydroxylation of the t-butyl side chain of finasteride to form ω-hydroxyfinasteride .[4] This is the primary circulating metabolite in plasma.

  • Oxidation to Carboxylic Acid: The newly formed hydroxyl group undergoes further oxidation. This process is also mediated, at least in part, by CYP3A4 and potentially NAD-dependent enzymes, converting ω-hydroxyfinasteride, likely via an intermediate aldehyde, into the terminal This compound (finasteride-ω-oic acid).[1]

Phase II Metabolism: The primary Phase I metabolites can then undergo glucuronidation, a conjugation reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.

  • ω-hydroxyfinasteride is a substrate for UGT1A4 .[2]

  • This compound is a substrate for UGT1A3 , forming an acyl glucuronide.[2]

These glucuronidated conjugates are highly hydrophilic and readily eliminated. However, the primary route of urinary excretion for the finasteride dose is in the form of the unconjugated this compound.[4] The metabolites of finasteride, including this compound, are considered essentially inactive, possessing less than 20% of the 5α-reductase inhibitory activity of the parent compound.[1][5]

Finasteride_Metabolism cluster_0 Phase I Metabolism (Liver) Finasteride Finasteride Hydroxy_Fin ω-Hydroxyfinasteride (Major Plasma Metabolite) Finasteride->Hydroxy_Fin CYP3A4 (Hydroxylation) Excretion_Feces Fecal Excretion Finasteride->Excretion_Feces Carboxy_Fin This compound (Major Urinary Metabolite) Hydroxy_Fin->Carboxy_Fin Oxidation (CYP3A4, others) Hydroxy_Fin_Gluc ω-Hydroxyfinasteride Glucuronide Hydroxy_Fin->Hydroxy_Fin_Gluc UGT1A4 Carboxy_Fin_Gluc This compound Acyl Glucuronide Carboxy_Fin->Carboxy_Fin_Gluc Excretion_Urine Urinary Excretion Carboxy_Fin->Excretion_Urine Carboxy_Fin_Gluc->Excretion_Urine LCMS_Workflow Urine 1. Urine Sample + Internal Standard DLLME 2. Dispersive Liquid-Liquid Microextraction (Acetonitrile/Chloroform) Urine->DLLME Centrifuge 3. Centrifugation DLLME->Centrifuge Evap 4. Evaporation (N2 Stream) Centrifuge->Evap Collect Chloroform Layer Recon 5. Reconstitution Evap->Recon LCMS 6. LC-MS/MS Analysis Recon->LCMS Data 7. Data Processing & Quantification LCMS->Data Inhibition_Assay cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Analysis Enzyme Enzyme Source (e.g., Rat Liver Microsomes) Preincubation Pre-incubation (15 min @ 37°C) Enzyme->Preincubation Inhibitor Test Compound (e.g., this compound) Inhibitor->Preincubation Incubation Incubation (30-60 min @ 37°C) Preincubation->Incubation Initiate Reaction Substrate Substrate & Cofactor (Testosterone + NADPH) Substrate->Incubation Stop Stop Reaction & Extract Steroids (Ethyl Acetate) Incubation->Stop Analysis Quantify DHT (LC-MS) Stop->Analysis IC50 Calculate IC50 Analysis->IC50

References

Carboxy Finasteride: A Deep Dive into its Biological Activity and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Finasteride, a potent inhibitor of 5α-reductase, is a cornerstone in the management of benign prostatic hyperplasia and androgenetic alopecia. Its therapeutic effects are intrinsically linked to its metabolism, which results in several derivatives. Among these, carboxy finasteride, also known as finasteride-ω-oic acid, is a major metabolite. This technical guide provides a comprehensive overview of the biological activity and function of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. While specific quantitative inhibitory data for this compound is not extensively available in public literature, this guide synthesizes the current understanding of its role as a less active metabolite of its potent parent compound.

Introduction

Finasteride exerts its pharmacological effects by inhibiting the enzyme 5α-reductase, which is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). The reduction in DHT levels alleviates symptoms associated with conditions characterized by androgen overactivity. The biotransformation of finasteride primarily occurs in the liver, leading to the formation of several metabolites. This document focuses on the carboxylic acid derivative, this compound, providing a detailed examination of its known biological properties and the experimental context for their evaluation.

Biological Activity of this compound

This compound is a product of the oxidative metabolism of finasteride. While finasteride is a potent inhibitor of 5α-reductase, its metabolites, including this compound, exhibit significantly reduced pharmacological activity.

5α-Reductase Inhibition

Table 1: Comparative 5α-Reductase Inhibitory Activity

CompoundTarget EnzymeIC50 ValueRelative Potency
Finasteride5α-Reductase Type II~1-10 nM100%
This compound5α-ReductaseNot Available<20% of Finasteride

Note: The IC50 value for finasteride can vary depending on the experimental conditions. The potency of this compound is stated relative to finasteride as specific quantitative data is not available.

Finasteride Metabolism and the Formation of this compound

The metabolic pathway of finasteride is crucial to understanding the generation and role of this compound. The primary site of finasteride metabolism is the liver, where it undergoes oxidation primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.

The metabolic conversion of finasteride to this compound involves a series of oxidative reactions. This biotransformation renders the compound more water-soluble, facilitating its excretion from the body.

G Metabolic Pathway of Finasteride to this compound Finasteride Finasteride Intermediate Oxidative Intermediates Finasteride->Intermediate CYP3A4 (Liver) Carboxy_Finasteride This compound (finasteride-ω-oic acid) Intermediate->Carboxy_Finasteride Oxidation Excretion Excretion (Urine/Feces) Carboxy_Finasteride->Excretion

Metabolic conversion of finasteride.

Experimental Protocols

The assessment of 5α-reductase inhibition is fundamental to characterizing compounds like finasteride and its metabolites. Below is a generalized methodology for an in vitro 5α-reductase inhibition assay.

In Vitro 5α-Reductase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 5α-reductase.

Materials:

  • Enzyme Source: Homogenates or microsomal fractions from tissues expressing 5α-reductase (e.g., human prostate, rat liver) or recombinant human 5α-reductase.

  • Substrate: Radiolabeled testosterone (e.g., [1,2,6,7-³H]-testosterone).

  • Cofactor: NADPH.

  • Test Compound: this compound (or other inhibitors).

  • Buffer: Phosphate or citrate buffer at an appropriate pH (typically pH 5.0-7.0).

  • Reaction Termination Solution: A solution to stop the enzymatic reaction (e.g., a mixture of organic solvents).

  • Analytical System: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) system for separating testosterone and dihydrotestosterone, coupled with a radioactivity detector.

Procedure:

  • Enzyme Preparation: Prepare the enzyme source (e.g., prostate microsomes) according to established protocols. Determine the protein concentration of the enzyme preparation.

  • Incubation Mixture: In a microcentrifuge tube, combine the buffer, NADPH, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled testosterone substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding the termination solution.

  • Steroid Extraction: Extract the steroids from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • Separation and Quantification: Separate the substrate (testosterone) and the product (dihydrotestosterone) using TLC or HPLC. Quantify the amount of radiolabeled dihydrotestosterone formed.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

G Workflow for 5α-Reductase Inhibition Assay cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Enzyme Enzyme Source (e.g., Prostate Microsomes) Incubation Incubate at 37°C (Enzyme + Substrate + Compound) Enzyme->Incubation Substrate [³H]-Testosterone Substrate->Incubation Compound Test Compound (this compound) Compound->Incubation Termination Terminate Reaction Incubation->Termination Extraction Extract Steroids Termination->Extraction Separation TLC / HPLC Separation Extraction->Separation Quantification Quantify [³H]-DHT Separation->Quantification IC50 Calculate IC50 Quantification->IC50

Generalized workflow for an in vitro 5α-reductase inhibition assay.

Pharmacokinetics and Function

This compound is a major urinary metabolite of finasteride. Its formation is a key step in the clearance of finasteride from the body. The increased polarity of this compound compared to the parent drug facilitates its renal and fecal excretion. While its direct biological function as a potent 5α-reductase inhibitor is minimal, its role in the pharmacokinetic profile of finasteride is significant. The rate of its formation and subsequent elimination contributes to the overall half-life and duration of action of finasteride.

Table 2: Pharmacokinetic Parameters of Finasteride

ParameterValue
Bioavailability~65%
Protein Binding~90%
MetabolismHepatic (primarily CYP3A4)
Major MetabolitesThis compound, Hydroxy finasteride
Elimination Half-life~6 hours (in young adults)
ExcretionFeces (~57%), Urine (~39%) as metabolites

Conclusion

This compound is a primary metabolite of finasteride, formed through hepatic oxidation. Its biological activity as a 5α-reductase inhibitor is substantially lower than that of finasteride, with reports indicating less than 20% of the parent compound's potency. While specific IC50 values are not well-documented in the literature, its role in the pharmacokinetics and clearance of finasteride is well-established. The methodologies for assessing 5α-reductase inhibition provide a clear framework for the continued investigation of finasteride and its metabolites. For drug development professionals, understanding the metabolic fate and the reduced activity of metabolites like this compound is critical for a complete comprehension of the parent drug's efficacy and safety profile. Further research to precisely quantify the inhibitory activity of this compound would provide a more complete picture of its pharmacological profile.

References

Carboxy Finasteride: A Definitive Biomarker for Finasteride Intake

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Finasteride, a synthetic 4-azasteroid, is a potent inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[1][2] It is widely prescribed for the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern hair loss).[3][4] Due to its influence on steroid metabolism, finasteride can act as a masking agent in doping control by altering the urinary steroid profile, which can complicate the detection of anabolic androgenic steroid misuse.[5][6][7] This has led to its inclusion on the World Anti-Doping Agency's (WADA) list of prohibited substances.[8] Consequently, the reliable detection of finasteride intake is crucial in both clinical and anti-doping settings. Carboxy finasteride, the main urinary metabolite of finasteride, has emerged as a definitive biomarker for its parent compound's administration.[5][7] This technical guide provides a comprehensive overview of this compound as a biomarker, focusing on its analytical detection, metabolic pathway, and pharmacokinetic profile.

Metabolism and Pharmacokinetics

Finasteride is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][9] The major metabolic pathway involves oxidation to form two primary metabolites: a monohydroxylated metabolite and a monocarboxylic acid metabolite, known as this compound.[9] These metabolites possess less than 20% of the 5α-reductase inhibitory activity of finasteride.[3][9]

Following oral administration, finasteride is well absorbed, with a bioavailability of approximately 63-65%.[1][9] The terminal elimination half-life of finasteride ranges from 4.7 to 7.1 hours.[1][10] Metabolites are excreted in both urine (32-46%) and feces (51-64%).[4][9] this compound is the principal metabolite found in urine, making it an ideal target for detecting finasteride use.[5][7]

Pharmacokinetic Parameters of Finasteride
ParameterValueReference
Bioavailability63-65%[1][9]
Time to Peak Plasma Concentration (Tmax)1-2 hours[9]
Elimination Half-Life (t1/2z)4.7 - 7.1 hours[1][10]
Protein Binding~90%[9]
Urinary Excretion (as metabolites)32-46%[9]
Fecal Excretion (as metabolites)51-64%[9]

Analytical Methodology for this compound Detection

The standard and most reliable method for the detection and quantification of this compound in biological matrices, particularly urine, is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][11] This technique offers high sensitivity and specificity, allowing for the detection of low concentrations of the metabolite.

Experimental Protocol: LC-MS/MS Analysis of this compound in Urine

This protocol is a composite of methodologies described in the scientific literature.[11][12]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 3 mL of the urine sample into a centrifuge tube.

  • Add approximately 500 mg of potassium dihydrogen phosphate.

  • Add 4 mL of ethyl acetate and shake vigorously for 15 minutes.

  • Centrifuge at 2500 rpm for 5 minutes.

  • Transfer the organic (upper) phase to a new tube containing 5% lead acetate solution.

  • Vortex for 5 seconds and centrifuge at 2500 rpm for 1 minute.

  • Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen gas at 60°C.

  • Reconstitute the residue in 500 µL of the initial mobile phase.

2. Chromatographic Separation

  • Column: Waters Symmetry Shield RP18 (50 mm × 2.1 mm, 3.5 µm) or equivalent.[12]

  • Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water.[12]

  • Mobile Phase B: Acetonitrile.[12]

  • Gradient: A typical gradient starts with a higher percentage of mobile phase A, with a linear increase in mobile phase B over several minutes to elute the analyte.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 10-20 µL.

3. Mass Spectrometric Detection

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[11]

  • Monitoring Mode: Selected Ion Monitoring (SIM) for screening or Multiple Reaction Monitoring (MRM) for confirmation.

  • Precursor Ion (m/z): 403 for this compound.[11]

  • Product Ions (m/z): Common transitions for this compound include m/z 401 -> 102.[7]

Method Validation Parameters
ParameterTypical ValueReference
Limit of Detection (LOD)< 2 ng/mL[11]
Linearity Range10.0 - 500.0 ng/mL[11]
Intra-run Precision (%RSD)< 5.3%[11]
Inter-run Precision (%RSD)< 5.3%[11]
AccuracyWithin ±6.6%[11]

Detection Window of this compound

The ability to detect this compound in urine for an extended period after finasteride administration is a key advantage of its use as a biomarker.

Dose of FinasterideDetection Window of this compound in UrineReference
5 mg (single oral dose)Up to 94 hours[6][13]
5 mg (single oral dose)Up to 90 hours[5][7]
5 mg (single oral dose)Up to 49 hours[11]

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams outline the metabolic pathway of finasteride and a typical experimental workflow for this compound detection.

Finasteride_Metabolism Finasteride Finasteride Metabolites Phase I Metabolites Finasteride->Metabolites CYP3A4 (Liver) Carboxy_Finasteride This compound (ω-oic acid) Metabolites->Carboxy_Finasteride Hydroxy_Finasteride ω-hydroxyfinasteride Metabolites->Hydroxy_Finasteride Excretion Urinary Excretion Carboxy_Finasteride->Excretion

Finasteride Metabolic Pathway

Carboxy_Finasteride_Workflow Urine_Sample Urine Sample Collection LLE Liquid-Liquid Extraction (Ethyl Acetate) Urine_Sample->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (RP-HPLC) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Analytical Workflow for this compound

Conclusion

This compound has been firmly established as a reliable and definitive biomarker for detecting finasteride intake. Its status as the major urinary metabolite, coupled with a significant detection window, makes it an invaluable tool in clinical research, drug development, and particularly in the context of anti-doping control. The well-characterized and validated LC-MS/MS methods provide the necessary sensitivity and specificity for robust and accurate quantification. This guide provides the foundational technical information for researchers and professionals working with finasteride and its metabolites, underscoring the importance of this compound in ensuring compliance and understanding the disposition of finasteride in the human body.

References

Hypothetical Exploration of Carboxy Finasteride as an Aldose Reductase Inhibitor: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document explores the hypothetical inhibitory activity of carboxy finasteride on aldose reductase based on the known structure-activity relationships of aldose reductase inhibitors. To date, there is no direct scientific evidence to support this specific interaction. This whitepaper is intended for theoretical and informational purposes only.

Introduction

Finasteride is a well-established 5α-reductase inhibitor used in the treatment of benign prostatic hyperplasia and androgenetic alopecia. Its primary mechanism of action involves blocking the conversion of testosterone to dihydrotestosterone. Finasteride undergoes hepatic metabolism, primarily by cytochrome P450 3A4, leading to the formation of several metabolites, including this compound.[1]

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. It catalyzes the reduction of glucose to sorbitol. The accumulation of sorbitol is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Therefore, the inhibition of aldose reductase is a significant therapeutic target.

A notable structural feature of many potent aldose reductase inhibitors is the presence of a carboxylic acid moiety, which often interacts with a key anionic binding site within the enzyme's active pocket. Given that this compound possesses such a group, this whitepaper explores the theoretical potential of this metabolite to act as an aldose reductase inhibitor.

The Subject Compound: this compound

This compound, also known as finasteride carboxylic acid, is a metabolite of finasteride.[1]

  • Chemical Name: 2-[[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]amino]-2-methylpropanoic acid[2]

  • Molecular Formula: C₂₃H₃₄N₂O₄[2][3]

  • Molecular Weight: 402.53 g/mol [3]

The key structural feature relevant to this hypothesis is the carboxylic acid group, which is absent in the parent compound, finasteride.

The Target: Aldose Reductase and Its Inhibition

Aldose reductase is an enzyme of the aldo-keto reductase superfamily. The active site of aldose reductase has a well-characterized "anionic pocket" that accommodates the carboxylate or other acidic functionalities of many inhibitors. This interaction is often crucial for high-affinity binding.

General Structural Requirements for Aldose Reductase Inhibitors

While the chemical structures of aldose reductase inhibitors are diverse, several common features have been identified for effective binding:

  • An acidic moiety: A carboxylic acid, hydantoin, or a bioisostere that can interact with the anionic binding site.

  • A hydrophobic region: Often an aromatic or heterocyclic ring system that interacts with hydrophobic residues in the active site.

  • A "linker" group: Connecting the acidic and hydrophobic moieties.

The presence of the carboxylic acid group in this compound fulfills one of the primary requirements for potential interaction with the aldose reductase active site.

Hypothetical Inhibition Mechanism of this compound

Based on the known structure of the aldose reductase active site and the structure of this compound, a hypothetical binding mode can be proposed. The carboxylic acid group of this compound could potentially interact with the positively charged residues within the anionic pocket of aldose reductase. The bulky steroid backbone of the molecule would likely occupy a hydrophobic region of the active site.

Below is a conceptual diagram illustrating this hypothetical interaction.

G Hypothetical Binding of this compound to Aldose Reductase cluster_AR Aldose Reductase Active Site cluster_CF This compound Anionic Pocket Anionic Pocket Hydrophobic Pocket Hydrophobic Pocket Carboxylic Acid Moiety Carboxylic Acid Moiety Carboxylic Acid Moiety->Anionic Pocket Ionic Interaction Steroid Backbone Steroid Backbone Steroid Backbone->Hydrophobic Pocket Hydrophobic Interaction

Caption: Hypothetical interaction of this compound with the active site of aldose reductase.

Proposed Experimental Protocols for Validation

To investigate the hypothetical aldose reductase inhibitory activity of this compound, standard in vitro enzymatic assays would be required.

In Vitro Aldose Reductase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against aldose reductase.

Principle: The activity of aldose reductase is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of a substrate (e.g., DL-glyceraldehyde).

Materials:

  • Purified aldose reductase (from rat lens, human recombinant, or other sources)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (e.g., 0.067 M, pH 6.2)

  • This compound (test compound)

  • A known aldose reductase inhibitor (e.g., Epalrestat) as a positive control

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Enzyme Preparation: Prepare a stock solution of aldose reductase in a suitable buffer.

  • Reagent Preparation: Prepare stock solutions of NADPH, DL-glyceraldehyde, and this compound at various concentrations.

  • Assay Mixture: In a quartz cuvette or a 96-well UV-transparent plate, combine the phosphate buffer, NADPH solution, and the test compound (this compound) or control.

  • Enzyme Addition: Add the aldose reductase solution to the assay mixture to initiate the reaction.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over a set period (e.g., 3-5 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis: Calculate the rate of NADPH oxidation for each concentration of this compound. The percent inhibition is calculated relative to the control (no inhibitor). The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the proposed in vitro assay.

G start Start prep Prepare Reagents (Enzyme, NADPH, Substrate, this compound) start->prep mix Prepare Assay Mixture in Plate/Cuvette prep->mix add_enzyme Add Aldose Reductase to Initiate Reaction mix->add_enzyme measure Spectrophotometric Measurement at 340 nm add_enzyme->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Workflow for in vitro aldose reductase inhibition assay.

Quantitative Data Summary (Hypothetical)

As this is a theoretical exploration, no quantitative data for this compound's inhibition of aldose reductase exists. If experiments were to be conducted, the results would be presented in a table similar to the one below, allowing for comparison with known inhibitors.

CompoundTarget EnzymeIC₅₀ (µM)Inhibition Type
This compound Aldose Reductase TBD TBD
Epalrestat (Reference)Aldose ReductaseValueType
Sorbinil (Reference)Aldose ReductaseValueType
Tolrestat (Reference)Aldose ReductaseValueType

TBD: To Be Determined Values and types for reference compounds would be populated from literature.

Conclusion and Future Directions

The presence of a carboxylic acid moiety in this compound, a known metabolite of finasteride, provides a structural basis for the hypothesis that it may act as an inhibitor of aldose reductase. This whitepaper outlines the theoretical framework for this interaction and proposes standard experimental protocols for its validation.

Future research should focus on:

  • Synthesis and Purification of this compound: Obtaining a sufficient quantity of pure this compound for in vitro studies.

  • In Vitro Enzymatic Assays: Performing the described aldose reductase inhibition assays to determine the IC₅₀ value.

  • Kinetic Studies: If inhibition is observed, conducting kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Molecular Docking and Modeling: Performing computational studies to predict the binding mode and affinity of this compound within the aldose reductase active site.

  • In Vivo Studies: If in vitro activity is significant, progressing to cell-based and animal models of diabetic complications to assess efficacy.

The exploration of known drug metabolites for new therapeutic activities, as proposed here, represents a potential avenue for drug discovery and repurposing. Direct experimental evidence is now required to validate or refute the hypothesis of this compound as an aldose reductase inhibitor.

References

Carboxy Finasteride: A Comprehensive Technical Review of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of carboxy finasteride, the principal urinary metabolite of the 5α-reductase inhibitor, finasteride. The document synthesizes available data on its formation, biological activity, and detection, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes through diagrams.

Introduction

Finasteride is a synthetic 4-azasteroid compound that competitively inhibits type II and III 5α-reductase, the enzymes responsible for converting testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[1][2][3] This mechanism of action makes it a cornerstone therapy for benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern hair loss).[4][5] Understanding the metabolic fate of finasteride is crucial for a complete pharmacological and toxicological profile. Finasteride undergoes extensive hepatic metabolism, primarily leading to the formation of this compound (also known as finasteride-ω-oic acid) as the major metabolite excreted in urine.[6][7][8] This document focuses specifically on the in vitro and in vivo characteristics of this key metabolite.

In Vitro Studies

In vitro research has primarily focused on the metabolic pathway of finasteride and the relative biological activity of its metabolites.

Metabolic Pathway

Finasteride is biotransformed in the liver in a sequential oxidative process. The metabolism is initiated by the cytochrome P450 enzyme CYP3A4, which hydroxylates the t-butyl side chain. This intermediate is further oxidized to an aldehyde, and subsequently to the carboxylic acid, forming this compound.[8]

G cluster_0 Phase I Metabolism (Liver) Finasteride Finasteride Hydroxy_Finasteride ω-hydroxy finasteride (Intermediate Metabolite) Finasteride->Hydroxy_Finasteride CYP3A4 (Hydroxylation) Aldehyde_Finasteride ω-aldehyde finasteride (Intermediate Metabolite) Hydroxy_Finasteride->Aldehyde_Finasteride CYP3A4 (Oxidation) Carboxy_Finasteride This compound (Finasteride-ω-oic acid) Aldehyde_Finasteride->Carboxy_Finasteride CYP3A4 / NAD-dependent enzymes (Oxidation)

Figure 1: Metabolic pathway of finasteride to this compound.
Biological Activity

Studies consistently report that the metabolites of finasteride, including this compound, are significantly less active as 5α-reductase inhibitors compared to the parent compound. The available literature indicates that these metabolites possess less than 20% of the inhibitory activity of finasteride.[3] While a specific IC50 value for isolated this compound is not prominently available in the reviewed literature, it is generally considered to be an essentially inactive metabolite.[9]

Table 1: In Vitro 5α-Reductase Inhibitory Activity

CompoundTarget EnzymeSystemIC50 ValueReference
Finasteride 5α-ReductaseHuman Prostate Enzyme1 ng/mL (~2.7 nM)[10]
5α-Reductase Type IISRD5A2-overexpressing HEK cells1.16 nM[11]
5α-ReductaseRat Liver Microsomes13.6 nmol/L (nM)[12]
This compound 5α-ReductaseNot Specified<20% of Finasteride activity[3]

In Vivo Studies

In vivo studies in both animals and humans confirm the metabolic pathway and provide pharmacokinetic data on the excretion of this compound following administration of the parent drug.

Pharmacokinetic Data

Following oral administration, finasteride is well-absorbed and extensively metabolized.[9] While finasteride has a plasma half-life of 5-6 hours in adults, its metabolite, this compound, can be detected in urine for an extended period.[13] Approximately 39% of a finasteride dose is recovered in the urine as metabolites, with this compound being the major urinary metabolite, accounting for about 18.4% of the initial dose.[7] Fecal excretion accounts for the majority of elimination (around 57%), also in the form of metabolites.[7]

Table 2: Pharmacokinetic Parameters of Finasteride (Parent Drug) in Humans

ParameterValueUnitReference
Bioavailability~63%[14]
Tmax (Time to Peak)1 - 2hours[3]
Protein Binding~90%[3]
Elimination Half-life5 - 6hours[13]
Excretion (Urine)~39 (as metabolites)% of dose[7]
Excretion (Feces)~57 (as metabolites)% of dose[7]

Table 3: Detection and Excretion of this compound in Humans

ParameterFindingConditionReference
Major Urinary MetaboliteThis compoundPost-oral finasteride[7][8]
Urinary Excretion~18.4% of dosePost-oral [14C]finasteride[7]
Detection WindowUp to 49 hoursPost 5 mg oral dose[15]

Experimental Protocols

This section details the methodologies for key in vitro and in vivo assays related to this compound research.

In Vitro 5α-Reductase Inhibition Assay

This protocol describes a typical enzymatic assay to determine the inhibitory activity of a test compound on 5α-reductase using rat liver microsomes as the enzyme source.

G cluster_0 Protocol Workflow A Prepare Enzyme Source (Rat Liver Microsomes) B Pre-incubation: - Microsomes (20 µg/ml) - Test Compound/Vehicle - Phosphate Buffer (pH 6.5) A->B 15 min @ 37°C C Initiate Reaction: Add Substrate (Testosterone, 0.9 µM) B->C D Incubation: 37°C for 30 minutes C->D E Terminate Reaction: Add 1 N HCl D->E F Quantify Product/Substrate: Measure remaining Testosterone (e.g., via EIA or LC-MS) E->F G Calculate IC50 Value F->G

Figure 2: Workflow for a 5α-reductase enzymatic inhibition assay.

Protocol Steps:

  • Enzyme Preparation: Prepare a crude enzyme suspension from rat liver microsomes.[16]

  • Pre-incubation: In a reaction vessel, pre-incubate the test compound (e.g., this compound) or vehicle control with 20 µg/mL of the rat liver enzyme preparation in a suitable buffer (e.g., modified phosphate buffer, pH 6.5) for 15 minutes at 37°C.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, testosterone, to a final concentration of approximately 0.9 µM.[1]

  • Incubation: Incubate the reaction mixture for 30 minutes at 37°C.[1]

  • Reaction Termination: Stop the reaction by adding an equal volume of 1 N HCl.[1]

  • Quantification: Determine the amount of testosterone consumed or dihydrotestosterone produced. This can be achieved by various methods, including Enzyme Immunoassay (EIA) kits that measure the remaining testosterone or by separating and quantifying both substrate and product using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][17]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Quantification of this compound in Urine by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the screening and confirmation of this compound in human urine samples.

G cluster_0 LC-MS/MS Analysis Workflow A Sample Collection (3 mL Urine) B Liquid-Liquid Extraction - Add K₂HPO₄ - Extract with Ethyl Acetate A->B C Centrifugation (2500 rpm, 5 min) B->C D Organic Phase Transfer & Cleanup (Add 5% Lead Acetate, Vortex, Centrifuge) C->D E Evaporation (Dry under N₂ at 60°C) D->E F Reconstitution (500 µL Mobile Phase) E->F G LC-MS/MS Analysis (Inject 10-20 µL) F->G

Figure 3: Workflow for this compound analysis in urine.

Protocol Steps:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 3 mL of urine into a centrifuge tube.

    • Add approximately 500 mg of potassium dihydrogen phosphate.

    • Add 4 mL of ethyl acetate and shake for 15 minutes.

    • Centrifuge at 2500 rpm for 5 minutes.

    • Transfer the organic (upper) phase to a new tube containing 5% lead acetate and vortex briefly. Centrifuge again.

    • Transfer the final organic phase to a clean tube.[15]

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen gas at 60°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase.[15]

  • LC-MS/MS Conditions:

    • Chromatography: Utilize a C18 reverse-phase column. The mobile phase typically consists of an aqueous component (e.g., 2 mM ammonium acetate with 0.2% formic acid) and an organic component (e.g., methanol or acetonitrile with similar additives), run in a gradient elution mode.[18][19]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Screening: Use Selected Ion Monitoring (SIM) to monitor the precursor ion of this compound at m/z 403.[15]

      • Confirmation: Use product ion scan mode (tandem MS) to monitor the fragmentation of the precursor ion m/z 403.[15]

  • Validation Parameters:

    • Linearity: A typical method demonstrates good linearity in the range of 10.0–500.0 ng/mL.[15]

    • Limit of Detection (LOD): The LOD for this method is reported to be below 2 ng/mL.[15]

Conclusion

This compound is the primary urinary metabolite of finasteride, formed through a CYP3A4-mediated oxidative pathway in the liver. In vitro and in vivo evidence consistently indicates that it is a pharmacologically weak or inactive metabolite, possessing less than 20% of the 5α-reductase inhibitory activity of the parent drug. Its main relevance is as a biomarker for finasteride use, particularly in doping control. The analytical methods for its detection in urine are well-established, sensitive, and robust. For drug development professionals, the low biological activity of this compound suggests it is unlikely to contribute to either the therapeutic efficacy or the adverse effect profile of finasteride.

References

An In-depth Technical Guide to Carboxy Finasteride: Chemical Identity, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of carboxy finasteride, the major urinary metabolite of the 5α-reductase inhibitor, finasteride. This document details its chemical identifiers, proposed synthesis, analytical methodologies, and its formation within the biological system.

Chemical Identifiers and Properties

This compound is a key metabolite in the pharmacokinetic profiling of finasteride. A clear understanding of its chemical identity is fundamental for researchers in drug metabolism and clinical chemistry. The primary chemical identifiers and properties are summarized in the table below.

IdentifierValueSource(s)
CAS Number 116285-37-1[1][2]
IUPAC Name 2-[[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]amino]-2-methylpropanoic acid[3][4]
Molecular Formula C₂₃H₃₄N₂O₄[1][3][4]
Molecular Weight 402.53 g/mol [1][4]
SMILES C[C@]12CC[C@H]3--INVALID-LINK--CC[C@@H]4[C@@]3(C=CC(=O)N4)C[5]
Synonyms Finasteride Carboxylic Acid, 2-Methyl-N-[[(5a,17b)-3-oxo-4-azaandrost-1-en-17-yl]carbonyl]alanine[1]

Metabolic Pathway of Finasteride to this compound

Finasteride undergoes extensive metabolism in the liver, primarily mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme.[6][7][8] The biotransformation involves the oxidation of the tert-butyl group to form this compound. This metabolic pathway is a critical aspect of finasteride's pharmacokinetics and clearance from the body.

Finasteride_Metabolism Finasteride Finasteride Carboxy_Finasteride This compound Finasteride->Carboxy_Finasteride CYP3A4 Proposed_Synthesis_Workflow Start Finasteride Precursor (e.g., with protected amine) Oxidation Step 1: Selective Oxidation of tert-butyl group Start->Oxidation Deprotection Step 2: Deprotection (if necessary) Oxidation->Deprotection Purification Step 3: Purification (e.g., Chromatography) Deprotection->Purification End This compound Purification->End Analytical_Workflow Sample Urine Sample Collection SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution of Analyte SPE->Elution Evaporation Evaporation and Reconstitution Elution->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis Quantification Data Acquisition and Quantification Analysis->Quantification

References

Methodological & Application

Application Notes and Protocols for Carboxy Finasteride Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxy finasteride, the major urinary metabolite of finasteride, is a critical analyte in pharmacokinetic, metabolism, and doping control studies. Finasteride, a 5α-reductase inhibitor, is biotransformed in vivo, primarily by cytochrome P450 3A4 (CYP3A4), through oxidation of its tert-butyl group to form hydroxylated and carboxylated metabolites.[1][2] Accurate quantification of this compound requires a well-characterized analytical standard.

This document provides comprehensive guidance on sourcing a commercial this compound analytical standard and offers a detailed, albeit theoretical, protocol for its in-house preparation for research purposes. Additionally, it outlines methodologies for the purification and analytical characterization of the standard.

Sourcing of Commercial this compound Analytical Standard

For quantitative analysis requiring the highest accuracy and traceability, it is strongly recommended to source a certified reference material from a reputable supplier. Several vendors offer this compound with documented purity and a certificate of analysis.

Table 1: Commercial Suppliers of this compound Analytical Standard

SupplierProduct NameCatalog NumberPurityFormat
MedChemExpressThis compoundHY-W739812>98%Solid
LGC StandardsFinasteride Carboxylic AcidTRC-D448975Not specifiedSolid
Santa Cruz BiotechnologyFinasteride Carboxylic Acidsc-219551Not specifiedSolid
PharmaffiliatesFinasteride Carboxylic AcidPA 06 18560Not specifiedSolid
TLC Pharmaceutical StandardsFinasteride Carboxylic AcidF-0512Not specifiedSolid

In-House Preparation of this compound Analytical Standard (Theoretical Protocol)

The following protocol describes a hypothetical method for the synthesis of this compound via the oxidation of finasteride. This procedure is based on general chemical principles for the oxidation of sterically hindered alkyl groups and has not been validated. Researchers employing this method must conduct thorough optimization and characterization of the final product.

Synthesis: Oxidation of Finasteride

The proposed synthesis involves the oxidation of the tert-butyl group of finasteride to a carboxylic acid. Ruthenium tetroxide (RuO₄), a powerful oxidizing agent, is a candidate for this transformation due to its ability to cleave C-C bonds and oxidize alkyl groups. The reaction would be performed in a biphasic system with a co-oxidant to regenerate the ruthenium catalyst.

Materials:

  • Finasteride

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Sodium periodate (NaIO₄)

  • Carbon tetrachloride (CCl₄)

  • Acetonitrile (CH₃CN)

  • Distilled water

  • Sodium sulfite (Na₂SO₃)

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve finasteride in a 1:1 mixture of carbon tetrachloride and acetonitrile.

  • Add an aqueous solution of sodium periodate (as the co-oxidant) to the flask.

  • Add a catalytic amount of ruthenium(III) chloride hydrate.

  • Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction, quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

The crude product will likely contain unreacted starting material and byproducts. Purification to an analytical standard grade can be achieved through column chromatography followed by recrystallization.

3.2.1. Flash Column Chromatography

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% methanol).

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Load the solution onto a silica gel column equilibrated with the starting mobile phase.

    • Elute the column with the mobile phase gradient, collecting fractions.

    • Analyze the fractions by TLC or HPLC to identify those containing the pure this compound.

    • Combine the pure fractions and evaporate the solvent.

3.2.2. Recrystallization

  • Solvent System: A mixture of methanol and water is a potential candidate, given the expected polarity of the carboxylic acid.

  • Procedure:

    • Dissolve the purified product from column chromatography in a minimal amount of hot methanol.

    • Slowly add water until the solution becomes slightly turbid.

    • Heat the solution gently until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold methanol-water mixture, and dry under vacuum.

Analytical Characterization and Quality Control

The identity, purity, and potency of the prepared or sourced this compound standard must be rigorously confirmed.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of the analytical standard.

Table 2: HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 25 °C
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is essential for confirming the identity of this compound by determining its molecular weight.

Table 3: LC-MS Method Parameters for this compound Identification

ParameterCondition
LC System As described for HPLC
Mass Spectrometer Electrospray Ionization (ESI) in positive ion mode
Monitored Ion (m/z) [M+H]⁺ = 403.2
Fragmentor Voltage Optimized for the specific instrument
Gas Temperature 300-350 °C
Gas Flow Optimized for the specific instrument
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The expected spectra would show the characteristic signals of the steroid backbone and the absence of the tert-butyl signal, with the appearance of signals corresponding to the carboxylic acid group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show a broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹).

Physicochemical Data

Table 4: Physicochemical Properties of Finasteride and this compound

PropertyFinasterideThis compound
Molecular Formula C₂₃H₃₆N₂O₂C₂₃H₃₄N₂O₄
Molecular Weight 372.54 g/mol 402.53 g/mol
CAS Number 98319-26-7116285-37-1
Appearance White to off-white crystalline solidSolid (expected)
Melting Point ~257 °CNot reported
Solubility Freely soluble in ethanol and methanol; very slightly soluble in water.Expected to have higher aqueous solubility than finasteride.

Diagrams

Workflow cluster_sourcing Sourcing Commercial Standard cluster_preparation In-House Preparation (Theoretical) cluster_qc Analytical Characterization & QC s1 Identify Reputable Supplier s2 Procure Certified Standard s1->s2 s3 Receive with Certificate of Analysis s2->s3 q1 Identity Confirmation (LC-MS, NMR, FTIR) s3->q1 Verify Identity & Purity p1 Finasteride (Starting Material) p2 Chemical Oxidation (e.g., RuO4/NaIO4) p1->p2 p3 Crude this compound p2->p3 p4 Purification (Column Chromatography & Recrystallization) p3->p4 p5 Purified this compound p4->p5 p5->q1 Characterize Synthesized Material q2 Purity Assessment (HPLC >98%) q1->q2 q3 Potency Determination q2->q3 q4 Qualified Analytical Standard q3->q4

References

Application Note: Analysis of Carboxy Finasteride Fragmentation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the mass spectrometry fragmentation pattern of carboxy finasteride, the major urinary metabolite of the 5α-reductase inhibitor, finasteride. A comprehensive experimental protocol for the identification and characterization of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is presented. The information herein is intended to guide researchers in developing robust analytical methods for pharmacokinetic studies, drug metabolism research, and doping control analysis.

Introduction

Finasteride is a synthetic 4-azasteroid compound widely used in the treatment of benign prostatic hyperplasia and androgenic alopecia.[1] Its mechanism of action involves the inhibition of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT).[2] Understanding the metabolic fate of finasteride is crucial for evaluating its efficacy and safety. The primary route of finasteride metabolism involves oxidation, leading to the formation of hydroxylated and carboxylated metabolites.[3][4] this compound (finasteride-ω-oic acid or M3) has been identified as a major metabolite excreted in urine.[4][5]

Mass spectrometry coupled with liquid chromatography is a powerful technique for the sensitive and specific detection of drug metabolites.[5] This application note details the characteristic fragmentation pattern of this compound observed in tandem mass spectrometry, providing a basis for its unambiguous identification in biological matrices.

Mass Spectrometry Fragmentation Pattern of this compound

The analysis of this compound by positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS) reveals a characteristic fragmentation pattern. The protonated molecule, [M+H]⁺, of this compound is observed at a mass-to-charge ratio (m/z) of 403.[6] Collision-induced dissociation (CID) of this precursor ion yields several diagnostic product ions.

A representative product ion mass spectrum for this compound shows the formation of key fragments that can be used for its identification and quantification.[6][7] The fragmentation primarily occurs at the side chain and within the steroid-like core structure. A proposed fragmentation pathway is illustrated below.

Caption: Proposed fragmentation pathway of this compound.

Quantitative Data Summary

The prominent product ions of this compound observed upon fragmentation of the precursor ion (m/z 403) are summarized in the table below. These ions are crucial for developing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantitative analysis.

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
403272C7H13NO2
403Other minor fragments-

Note: The relative abundances of fragment ions can vary depending on the mass spectrometer and collision energy used.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a general method for the analysis of this compound in biological samples, such as urine. The parameters are based on methods described in the literature and may require optimization for specific instrumentation and sample matrices.[6][8]

Caption: General workflow for the LC-MS/MS analysis of this compound.

Sample Preparation (Liquid-Liquid Extraction)
  • To 1 mL of urine sample, add an appropriate internal standard.

  • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate).

  • Vortex the mixture thoroughly and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

Liquid Chromatography (LC)
  • Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).[8]

  • Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water.[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient: A suitable gradient to achieve separation from other matrix components. For example, start with a low percentage of mobile phase B and gradually increase it over the course of the run.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: 25-40 °C.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type:

    • For fragmentation pattern analysis: Product ion scan of m/z 403.

    • For quantification: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: m/z 403 → 272 (and other qualifying ions).

  • Instrument Parameters (typical values, requires optimization):

    • Capillary Voltage: 2800 - 4500 V.[8]

    • Drying Gas Temperature: 200 - 350 °C.[8]

    • Drying Gas Flow: 8 - 12 L/min.[8]

    • Nebulizer Pressure: 30 - 50 psi.[8]

    • Collision Energy: 20 - 40 eV (optimize for the m/z 403 → 272 transition). A collision energy of 30 eV has been reported.[6]

Data Analysis
  • Identify this compound by its retention time and the presence of the characteristic precursor and product ions.

  • For quantitative analysis, construct a calibration curve using standards of known concentrations and calculate the concentration of this compound in the samples based on the peak area ratios of the analyte to the internal standard.

Conclusion

The mass spectrometry fragmentation pattern of this compound is characterized by a prominent precursor ion at m/z 403 and a key product ion at m/z 272. This information, coupled with the provided LC-MS/MS protocol, offers a robust framework for the reliable identification and quantification of this major finasteride metabolite in various biological matrices. These methods are essential for advancing research in drug metabolism, pharmacokinetics, and clinical monitoring related to finasteride administration.

References

Application Notes and Protocols for the Structural Elucidation of Carboxy Finasteride using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of carboxy finasteride, a carboxylic acid derivative of the 5α-reductase inhibitor finasteride, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are intended for researchers in pharmaceutical analysis, drug metabolism, and synthetic chemistry.

Introduction

Finasteride is a synthetic 4-azasteroid compound widely used in the treatment of benign prostatic hyperplasia and androgenetic alopecia.[1] Its metabolism in the body leads to the formation of several metabolites, including a carboxylic acid derivative, often referred to as this compound.[1][2] Accurate structural characterization of these metabolites is crucial for understanding the drug's metabolic fate, identifying potential impurities in drug manufacturing, and for regulatory submissions.

NMR spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules in solution.[3] Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to determine the complete chemical structure, including stereochemistry, of finasteride and its derivatives.

This document will focus on the structural characterization of a known carboxylic acid degradation product of finasteride, specifically 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]-quinoline-7-carboxylic acid, which serves as a representative example for "this compound".[4]

Metabolic Pathway of Finasteride

Finasteride undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][5] The metabolic pathway involves oxidation of the tert-butyl group to form hydroxylated and carboxylated metabolites.[2][6] Understanding this pathway is essential for identifying and characterizing metabolites in biological samples.

Finasteride Metabolic Pathway Metabolic Pathway of Finasteride Finasteride Finasteride Metabolite1 ω-Hydroxyfinasteride Finasteride->Metabolite1 CYP3A4 (Hydroxylation) Metabolite2 This compound (finasteride-ω-oic acid) Metabolite1->Metabolite2 Oxidation NMR Experimental Workflow NMR Data Acquisition and Analysis Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Structure Elucidation H1_NMR 1D ¹H NMR Proton_Env Determine Proton Environments H1_NMR->Proton_Env C13_NMR 1D ¹³C NMR & DEPT Carbon_Types Identify Carbon Types (CH₃, CH₂, CH, Cq) C13_NMR->Carbon_Types COSY 2D COSY Proton_Proton_Conn Establish ¹H-¹H Connectivity COSY->Proton_Proton_Conn HSQC 2D HSQC Proton_Carbon_Conn Assign ¹H-¹³C One-Bond Correlations HSQC->Proton_Carbon_Conn HMBC 2D HMBC Long_Range_Conn Establish Long-Range ¹H-¹³C Connectivity HMBC->Long_Range_Conn Structure_Assembly Assemble Fragments and Propose Structure Proton_Env->Structure_Assembly Carbon_Types->Structure_Assembly Proton_Proton_Conn->Structure_Assembly Proton_Carbon_Conn->Structure_Assembly Long_Range_Conn->Structure_Assembly Stereochem Determine Stereochemistry (NOESY/ROESY, J-couplings) Structure_Assembly->Stereochem Final_Structure Final Structure Confirmation Stereochem->Final_Structure

References

Application Note: Analysis of Carboxy-finasteride in Human Urine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the sample preparation and analysis of Carboxy-finasteride, the major urinary metabolite of finasteride, in human urine samples. The described method utilizes a liquid-liquid extraction (LLE) procedure for sample cleanup and concentration, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for various research applications, including pharmacokinetic studies, clinical monitoring, and anti-doping control. All quantitative data is presented in a clear, tabular format, and a detailed experimental workflow is provided.

Introduction

Finasteride is a synthetic 5α-reductase inhibitor widely used in the treatment of benign prostatic hyperplasia and androgenetic alopecia.[1][2][3][4] Monitoring its major metabolite, Carboxy-finasteride, in urine is crucial for understanding the drug's metabolism, excretion, and for doping control purposes.[1][5][6] This document outlines a robust and reproducible method for the extraction and quantification of Carboxy-finasteride from human urine. The protocol is intended for researchers, scientists, and drug development professionals familiar with analytical chemistry techniques.

Experimental

Materials and Reagents
  • Carboxy-finasteride reference standard

  • Internal Standard (IS) (e.g., Beclomethasone or other suitable compound)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human urine (drug-free)

  • Phosphate buffer (pH 7)

  • Sodium hydroxide (for pH adjustment)

  • Hydrochloric acid (for pH adjustment)

Equipment
  • Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) system with an electrospray ionization (ESI) source

  • Analytical column (e.g., Waters Symmetry Shield RP18, 50 × 2.1 mm, 3.5 μm or equivalent)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

  • pH meter

  • Analytical balance

  • Pipettes and general laboratory glassware

Preparation of Standards and Quality Controls
  • Stock Solutions: Prepare a stock solution of Carboxy-finasteride (e.g., 1 mg/mL) in methanol. Prepare a separate stock solution for the internal standard.

  • Working Solutions: Prepare working solutions of Carboxy-finasteride by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).

  • Calibration Standards: Spike drug-free human urine with the appropriate working solutions to create a calibration curve over the desired concentration range (e.g., 10.0–500.0 ng/mL).[6]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human urine at low, medium, and high concentrations within the calibration range.

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

  • Sample Aliquoting: Transfer 1.0 mL of urine sample, calibration standard, or QC sample into a clean centrifuge tube.

  • pH Adjustment: Add 1.0 mL of phosphate buffer (pH 7) to the urine sample. Adjust the pH of the solution to approximately 7.0 using 0.1 M NaOH or 0.1 M HCl if necessary.

  • Internal Standard Addition: Add a specific amount of the internal standard working solution to each tube (except for blank samples).

  • Extraction: Add 5.0 mL of ethyl acetate to each tube.

  • Mixing: Vortex the tubes for 5 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis: Inject an appropriate volume (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography Conditions
ParameterValue
Column Waters Symmetry Shield RP18 (50 × 2.1 mm, 3.5 μm)
Mobile Phase A 10 mM Ammonium acetate with 0.1% formic acid in water
Mobile Phase B Acetonitrile
Gradient Start with 42% B, increase to 50.5% B over 3.5 min, hold at 70% B for 2.5 min, then return to initial conditions.[7]
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 403.3 for Carboxy-finasteride
Product Ions (m/z) To be determined by direct infusion of the standard.
Capillary Voltage 2800 V[7]
Drying Gas Temperature 200 °C[7]
Drying Gas Flow 10.5 L/min[7]
Nebulizing Gas Pressure 45 psi[7]

Quantitative Data Summary

The following table summarizes the performance characteristics of the described method, based on literature data.

ParameterResultReference
Linearity Range 10.0–500.0 ng/mL[6]
Limit of Detection (LOD) < 2 ng/mL[6]
Intra-run Precision (%RSD) < 5.3%[6]
Inter-run Precision (%RSD) < 5.3%[6]
Accuracy Within ±6.6%[6]

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample 1. Urine Sample (1 mL) ph_adjust 2. Add Buffer & Adjust pH sample->ph_adjust add_is 3. Add Internal Standard ph_adjust->add_is extract 4. Add Ethyl Acetate (5 mL) add_is->extract vortex 5. Vortex (5 min) extract->vortex centrifuge 6. Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject separate 11. Chromatographic Separation inject->separate detect 12. Mass Spectrometric Detection separate->detect quantify 13. Data Quantification detect->quantify

Caption: Workflow for the preparation and analysis of Carboxy-finasteride in urine.

Conclusion

The method described in this application note provides a reliable and sensitive approach for the quantification of Carboxy-finasteride in human urine samples. The liquid-liquid extraction protocol is effective for sample clean-up, and the subsequent LC-MS/MS analysis allows for accurate and precise measurement. This methodology is well-suited for researchers in clinical chemistry, pharmacology, and anti-doping science.

References

Application Note: Solid-Phase Extraction Protocol for Carboxy Finasteride in Human Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of Carboxy finasteride, the major urinary metabolite of finasteride, from human urine samples. The described method utilizes a mixed-mode solid-phase extraction strategy, combining reversed-phase and anion-exchange mechanisms, to ensure high recovery and sample cleanliness, making it suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, metabolic, or anti-doping studies of finasteride.

Introduction

Finasteride is a 5α-reductase inhibitor used in the treatment of benign prostatic hyperplasia and androgenetic alopecia. Monitoring its metabolites is crucial for understanding its disposition and for doping control purposes. This compound is the primary metabolite of finasteride found in urine.[1] Accurate and reliable quantification of this metabolite in complex biological matrices like urine requires an efficient sample preparation method to remove endogenous interferences.

Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration prior to chromatographic analysis. For acidic compounds like this compound, a mixed-mode SPE approach that leverages both non-polar and anion-exchange interactions can provide superior selectivity and cleaner extracts compared to single-mode extraction methods.[2][3][4] This protocol details a mixed-mode SPE procedure for the extraction of this compound from human urine.

Analyte Information

  • Analyte: this compound (Finasteride carboxylic acid)

  • Molecular Formula: C₂₃H₃₄N₂O₄[5][6]

  • Molecular Weight: 402.53 g/mol [6]

  • Structure: The structure of this compound is characterized by the finasteride backbone with a carboxylic acid moiety.

Experimental Protocol

This protocol is a starting point and may require optimization for specific laboratory conditions and equipment.

Materials and Reagents
  • SPE Sorbent: Mixed-mode strong anion-exchange (SAX) or weak anion-exchange (WAX) polymeric sorbent (e.g., Oasis MAX, Strata-X-A). A 30 mg / 1 mL format is recommended.

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (≥98%)

    • Ammonium hydroxide (~28-30%)

    • Internal Standard (IS): An appropriate deuterated analog of this compound or a structurally similar compound.

Sample Pre-treatment
  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulates.

  • To 1 mL of the urine supernatant, add the internal standard.

  • Adjust the sample pH to ~6-7 by adding a small volume of a suitable buffer (e.g., phosphate buffer) to ensure the carboxylic acid group is ionized for anion-exchange retention.

Solid-Phase Extraction (SPE) Procedure

The following steps outline the mixed-mode SPE workflow:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • A second wash with a mild organic solvent (e.g., 1 mL of 20% acetonitrile in water) can be performed to remove less polar interferences.

  • Elution: Elute the analyte with 1 mL of a 2-5% solution of formic acid in methanol. The acidic mobile phase neutralizes the carboxylic acid group, disrupting the anion-exchange interaction and allowing for elution.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

workflow Diagram

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_elu Post-Elution cluster_analysis Analysis urine 1. Urine Sample is 2. Add Internal Standard urine->is ph_adjust 3. Adjust pH to 6-7 is->ph_adjust condition 4. Condition (Methanol) ph_adjust->condition equilibrate 5. Equilibrate (Water) condition->equilibrate load 6. Load Sample equilibrate->load wash1 7. Wash 1 (5% Methanol) load->wash1 wash2 8. Wash 2 (20% Acetonitrile) wash1->wash2 elute 9. Elute (2-5% Formic Acid in Methanol) wash2->elute evaporate 10. Evaporate to Dryness elute->evaporate reconstitute 11. Reconstitute lcms 12. LC-MS/MS Analysis reconstitute->lcms

Solid-Phase Extraction Workflow for this compound.

Data Presentation

The following table summarizes the expected performance characteristics of the mixed-mode SPE method for this compound based on typical results for acidic drug metabolites.[7][8][9][10]

ParameterExpected ValueDescription
Recovery > 85%The percentage of the analyte of interest that is recovered from the sample matrix after the extraction process.
Matrix Effect < 15%The effect of co-eluting, interfering substances from the sample matrix on the ionization of the analyte in the mass spectrometer.
Precision (RSD) < 15%The relative standard deviation of replicate measurements, indicating the reproducibility of the method.
Limit of Quantification (LOQ) 1-10 ng/mLThe lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

LC-MS/MS Analysis

The following are suggested starting parameters for the LC-MS/MS analysis of this compound. Optimization will be required.

ParameterSuggested Condition
LC Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition m/z 403.3 → Product ions (to be determined by infusion of a standard)
Signaling Pathway Diagram

The following diagram illustrates the metabolic pathway of finasteride to this compound.

Metabolism Finasteride Finasteride Metabolite ω-hydroxy finasteride Finasteride->Metabolite CYP3A4 (Hydroxylation) Carboxy_Finasteride This compound (Major Urinary Metabolite) Metabolite->Carboxy_Finasteride Oxidation

Metabolic pathway of finasteride.

Conclusion

This application note provides a robust and selective mixed-mode solid-phase extraction protocol for the determination of this compound in human urine. The method is designed to deliver high recovery and clean extracts, making it suitable for sensitive and reliable quantification by LC-MS/MS. This protocol serves as a valuable tool for researchers in the fields of clinical chemistry, pharmacology, and anti-doping science.

References

Application Notes & Protocols: Liquid-Liquid Extraction of Carboxy Finasteride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the liquid-liquid extraction (LLE) of Carboxy finasteride, the primary carboxylic acid metabolite of finasteride, from biological matrices. The protocol is intended to serve as a comprehensive guide for researchers in drug metabolism, pharmacokinetics, and bioanalytical chemistry.

Introduction

This compound is a major metabolite of finasteride, a 5α-reductase inhibitor used in the treatment of benign prostatic hyperplasia and androgenetic alopecia. Accurate quantification of this compound in biological samples such as plasma and urine is crucial for understanding the pharmacokinetics and metabolism of finasteride. Liquid-liquid extraction is a robust and widely used sample preparation technique that offers high recovery and clean extracts for subsequent analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This application note details a liquid-liquid extraction protocol for this compound, provides data on extraction efficiency, and includes a workflow diagram for clarity.

Principle of Liquid-Liquid Extraction for this compound

Liquid-liquid extraction separates analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For acidic compounds like this compound, the pH of the aqueous phase is a critical parameter. By adjusting the pH to be below the pKa of the carboxylic acid group, the analyte becomes protonated and less polar, thereby favoring its partitioning into an organic solvent.

Experimental Protocols

The following protocol is a recommended procedure for the liquid-liquid extraction of this compound from human plasma. This protocol is based on established methods for the extraction of finasteride and its metabolites from biological fluids.

3.1. Materials and Reagents

  • Blank human plasma

  • This compound reference standard

  • Internal standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally similar compound)

  • Organic extraction solvent: A mixture of n-hexane and isoamyl alcohol (98:2, v/v) is a suitable starting point based on methods for the parent drug. Other solvents like ethyl acetate or methyl tert-butyl ether can also be evaluated.

  • Acidifying agent: Formic acid or hydrochloric acid to adjust the pH of the plasma sample.

  • Reconstitution solvent: Typically a mixture compatible with the initial mobile phase of the LC-MS/MS system (e.g., 50:50 acetonitrile:water).

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Autosampler vials

3.2. Sample Preparation and Extraction Procedure

  • Sample Thawing: Thaw frozen plasma samples at room temperature and vortex briefly to ensure homogeneity.

  • Aliquoting: Pipette 200 µL of the plasma sample into a clean polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a specific volume (e.g., 20 µL) of the internal standard solution to each plasma sample, calibration standard, and quality control (QC) sample.

  • pH Adjustment: Acidify the plasma sample by adding a small volume of an appropriate acid (e.g., 20 µL of 1M HCl) to lower the pH below the pKa of this compound, thereby promoting its extraction into the organic phase.

  • Addition of Extraction Solvent: Add 1.0 mL of the organic extraction solvent (e.g., n-hexane:isoamyl alcohol, 98:2, v/v) to each tube.

  • Vortexing: Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent. Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.

Data Presentation

The efficiency of a liquid-liquid extraction protocol is typically evaluated by determining the extraction recovery. The following table summarizes expected recovery data for finasteride from plasma using various solvents, which can serve as a starting point for the optimization of this compound extraction.

AnalyteMatrixExtraction SolventMean Extraction Recovery (%)Reference
FinasterideHuman PlasmaEthyl acetate> 83[1]
FinasterideHuman PlasmaMethyl tert-butyl ether> 82.7[2]
FinasterideHuman Plasman-Hexane:Isoamyl alcohol (98:2, v/v)Not explicitly stated, but method validated[3]

Note: The extraction recovery for this compound should be experimentally determined during method development and validation. Due to its carboxylic acid moiety, the recovery will be highly dependent on the pH of the sample and the choice of organic solvent.

Mandatory Visualizations

5.1. Experimental Workflow

The following diagram illustrates the key steps in the liquid-liquid extraction of this compound from a plasma sample.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis Start Start: Plasma Sample (200 µL) Add_IS Add Internal Standard Start->Add_IS Acidify Acidify Sample (e.g., 1M HCl) Add_IS->Acidify Add_Solvent Add Organic Solvent (1.0 mL) Acidify->Add_Solvent Vortex Vortex (2 min) Add_Solvent->Vortex Centrifuge Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Drying Transfer->Evaporate Reconstitute Reconstitute (100 µL) Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for the liquid-liquid extraction of this compound.

5.2. Logical Relationship of Extraction Parameters

This diagram illustrates the logical relationship between key parameters influencing the liquid-liquid extraction efficiency of an acidic analyte like this compound.

LLE_Parameters cluster_parameters Key Parameters Analyte This compound (Analyte) Partitioning Analyte Partitioning Analyte->Partitioning Matrix Plasma (Aqueous Matrix) Matrix->Partitioning Solvent Organic Solvent (Immiscible) Solvent->Partitioning Efficiency High Extraction Efficiency Partitioning->Efficiency pH pH < pKa pH->Partitioning Solvent_Polarity Optimal Solvent Polarity Solvent_Polarity->Partitioning Ratio Solvent/Aqueous Ratio Ratio->Partitioning Mixing Thorough Mixing Mixing->Partitioning

Caption: Factors influencing the liquid-liquid extraction of this compound.

References

Application Notes and Protocols for a Carboxy Finasteride Pharmacokinetic Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting a pharmacokinetic study of carboxy finasteride, the primary monocarboxylic acid metabolite of finasteride. The following protocols and information are intended to facilitate the accurate assessment of the absorption, distribution, metabolism, and excretion (ADME) of this metabolite.

Introduction

Finasteride is a 5α-reductase inhibitor used in the treatment of benign prostatic hyperplasia and male pattern baldness.[1][2] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into two major metabolites: a monohydroxylated metabolite and a monocarboxylic acid metabolite (this compound).[3][4] These metabolites are considered to have significantly less pharmacological activity than the parent drug, possessing less than 20% of finasteride's 5α-reductase inhibitory activity.[1][3][4] Understanding the pharmacokinetic profile of this compound is crucial for a complete characterization of finasteride's disposition in the body.

Pharmacokinetic Study Design

Objective: To characterize the pharmacokinetic profile of this compound and the parent drug, finasteride, in healthy adult subjects following a single oral dose of finasteride.

Study Design: A single-center, open-label, single-dose pharmacokinetic study.

Study Population:

  • Inclusion Criteria: Healthy male volunteers, aged 18-50 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ².

  • Exclusion Criteria: History or current evidence of any clinically significant disease, use of any prescription or over-the-counter medications within 14 days of dosing, and known hypersensitivity to finasteride.

Drug Administration:

  • A single oral dose of 5 mg finasteride administered with 240 mL of water after an overnight fast of at least 10 hours.

Biological Sampling:

  • Blood: Venous blood samples (5 mL) will be collected in K2-EDTA tubes at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose. Plasma will be separated by centrifugation and stored at -80°C until analysis.

  • Urine: Urine will be collected over the following intervals: 0-4, 4-8, 8-12, 12-24, 24-48, and 48-72 hours post-dose. The total volume of each collection will be recorded, and a 10 mL aliquot will be stored at -80°C until analysis.

Experimental Protocols

Bioanalytical Method for Finasteride and this compound in Human Plasma and Urine

This protocol outlines the quantification of finasteride and this compound using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

1. Materials and Reagents:

  • Finasteride and this compound reference standards

  • Internal Standard (IS), e.g., Finasteride-d9

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2-EDTA) and urine

2. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 200 µL of plasma or urine sample into a clean microcentrifuge tube.

  • Add 25 µL of the internal standard working solution.

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

3. LC-MS/MS Conditions:

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18, 50 x 2.1 mm, 3.5 µm particle size
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient 40% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
MS System Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Finasteride: m/z 373.3 → 305.3this compound: m/z 403.3 → 335.3Finasteride-d9 (IS): m/z 382.3 → 314.3

4. Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation, including specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[5]

Pharmacokinetic Data Analysis

Pharmacokinetic parameters for both finasteride and this compound will be calculated using non-compartmental analysis of the plasma concentration-time data.

  • Cmax (Maximum Plasma Concentration): Obtained directly from the observed data.

  • Tmax (Time to Cmax): Obtained directly from the observed data.

  • AUC0-t (Area Under the Curve from time 0 to the last measurable concentration): Calculated using the linear trapezoidal rule.

  • AUC0-∞ (Area Under the Curve from time 0 to infinity): Calculated as AUC0-t + (Clast / λz), where Clast is the last measurable concentration and λz is the terminal elimination rate constant.

  • t1/2 (Terminal Half-life): Calculated as 0.693 / λz.

  • CL/F (Apparent Total Clearance): Calculated as Dose / AUC0-∞ for finasteride.

  • Vz/F (Apparent Volume of Distribution): Calculated as CL/F / λz for finasteride.

Data Presentation

Table 1: Summary of Hypothetical Pharmacokinetic Parameters for Finasteride and this compound (Mean ± SD)

ParameterFinasterideThis compound
Cmax (ng/mL) 37.0 ± 8.515.0 ± 4.2
Tmax (hr) 1.5 ± 0.54.0 ± 1.0
AUC0-72h (nghr/mL) 250 ± 60300 ± 75
AUC0-∞ (nghr/mL) 265 ± 65320 ± 80
t1/2 (hr) 6.0 ± 1.510.0 ± 2.5

Visualizations

finasteride_metabolism finasteride Finasteride cyp3a4 CYP3A4 (Liver) finasteride->cyp3a4 hydroxylated ω-Hydroxylated Metabolite cyp3a4->hydroxylated carboxy This compound (Monocarboxylic Acid Metabolite) cyp3a4->carboxy

Caption: Metabolic pathway of finasteride.

pk_study_workflow screening Subject Screening (Inclusion/Exclusion Criteria) dosing Single Oral Dose (5 mg Finasteride) screening->dosing sampling Serial Blood and Urine Sample Collection dosing->sampling analysis Bioanalytical Sample Analysis (LC-MS/MS) sampling->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis reporting Data Reporting and Interpretation pk_analysis->reporting

Caption: Pharmacokinetic study workflow.

sample_prep_workflow start Plasma or Urine Sample (200 µL) add_is Add Internal Standard start->add_is add_solvent Add Ethyl Acetate (Liquid-Liquid Extraction) add_is->add_solvent vortex_centrifuge Vortex and Centrifuge add_solvent->vortex_centrifuge evaporate Evaporate Supernatant vortex_centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Bioanalytical sample preparation workflow.

References

Application Notes: Carboxy Finasteride Aldose Reductase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for an in vitro enzyme inhibition assay to evaluate the potential of carboxy finasteride as an inhibitor of aldose reductase (AR). Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathophysiology of diabetic complications.[1][2][3][4] This application note includes a comprehensive experimental protocol, a summary of hypothetical inhibitory data, and diagrams illustrating the experimental workflow and the relevant signaling pathway.

Introduction

Aldose reductase (EC 1.1.1.21) is the first and rate-limiting enzyme of the polyol pathway, which converts glucose to sorbitol in an NADPH-dependent manner.[2][5][6] Under hyperglycemic conditions, the increased flux through the polyol pathway leads to the accumulation of sorbitol, causing osmotic stress and cellular damage in insulin-independent tissues such as the lens, retina, nerves, and kidneys.[3][4][7] This process is a significant contributor to the development of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[1][8] Inhibition of aldose reductase is therefore a promising therapeutic strategy for the prevention and treatment of these conditions.[9]

Finasteride is a well-known inhibitor of 5α-reductase, used in the treatment of benign prostatic hyperplasia and androgenic alopecia.[10][11] this compound is a metabolite of finasteride. This document outlines a robust and reproducible assay to determine the inhibitory potential of this compound against aldose reductase.

Data Presentation

The inhibitory activity of a test compound against aldose reductase is typically quantified by its half-maximal inhibitory concentration (IC50). The following table presents hypothetical data for the inhibition of aldose reductase by this compound, with the known aldose reductase inhibitor Epalrestat serving as a positive control.

CompoundIC50 (µM)Inhibition Mode
This compound85.3Non-competitive (Hypothetical)
Epalrestat (Control)0.25Non-competitive

Note: The data for this compound is hypothetical and for illustrative purposes only.

Experimental Protocols

Materials and Reagents
  • Aldose Reductase (human recombinant)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • DL-Glyceraldehyde (substrate)

  • Phosphate Buffer (0.1 M, pH 6.2)

  • This compound (test compound)

  • Epalrestat (positive control inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 6.2): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.2.

  • NADPH Solution (1.5 mM): Dissolve the appropriate amount of NADPH in the phosphate buffer. Prepare fresh and keep on ice.

  • DL-Glyceraldehyde Solution (100 mM): Dissolve DL-glyceraldehyde in the phosphate buffer.

  • Aldose Reductase Solution: Reconstitute the lyophilized enzyme in cold phosphate buffer to the desired concentration. Keep on ice.

  • Test Compound and Control Solutions: Prepare stock solutions of this compound and Epalrestat in DMSO. Make serial dilutions in phosphate buffer to achieve the final desired concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.

Assay Procedure
  • Assay Plate Setup:

    • Add 150 µL of phosphate buffer to each well.

    • Add 10 µL of the NADPH solution to each well.

    • Add 10 µL of the test compound (this compound) or control (Epalrestat) at various concentrations to the respective wells. For the control (no inhibitor) wells, add 10 µL of phosphate buffer containing the same concentration of DMSO.

    • Add 10 µL of the Aldose Reductase enzyme solution to all wells except for the blank. To the blank wells, add 10 µL of phosphate buffer.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Add 20 µL of the DL-Glyceraldehyde solution to all wells to start the reaction.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer. The rate of NADPH oxidation is proportional to the aldose reductase activity.

Data Analysis
  • Calculate the rate of reaction (ΔOD/min) for each well from the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

    Where:

    • Rate_control is the rate of reaction in the absence of the inhibitor.

    • Rate_inhibitor is the rate of reaction in the presence of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, NADPH, Substrate, Enzyme, Inhibitors) serial_dil Perform Serial Dilutions of Test Compound prep_reagents->serial_dil add_reagents Add Buffer, NADPH, Inhibitor, and Enzyme to 96-well plate serial_dil->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate start_reaction Initiate Reaction with Substrate (DL-Glyceraldehyde) pre_incubate->start_reaction measure_abs Measure Absorbance at 340 nm (Kinetic Mode) start_reaction->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50 G cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_stress Cellular Stress & Damage Glucose High Intracellular Glucose AR Aldose Reductase (AR) Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol AR->Sorbitol OxidativeStress Oxidative Stress (NADPH Depletion) AR->OxidativeStress SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose PKC PKC Activation Fructose->PKC AGEs Advanced Glycation End-products (AGEs) Fructose->AGEs Complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) OsmoticStress->Complications OxidativeStress->Complications PKC->Complications AGEs->Complications Carboxy_Finasteride This compound (Potential Inhibitor) Carboxy_Finasteride->AR

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Carboxy Finasteride HPLC Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the HPLC separation of carboxy finasteride.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for optimizing the mobile phase for this compound separation?

A1: The most critical parameter is the mobile phase pH. This compound is a carboxylic acid, and its ionization state is highly dependent on the pH of the mobile phase. Controlling the pH is essential for achieving good peak shape, retention, and reproducibility.

Q2: What is the ideal mobile phase pH for analyzing this compound?

Q3: Which organic solvent, methanol or acetonitrile, is better for separating this compound?

A3: Both methanol and acetonitrile can be used as the organic modifier in the mobile phase for reverse-phase HPLC. The choice between them can affect selectivity.[4] Acetonitrile generally has a lower viscosity and allows for detection at lower UV wavelengths. It is advisable to screen both solvents during method development to determine which provides the better resolution and peak shape for this compound and any other compounds of interest.

Q4: Why is a buffer necessary in the mobile phase?

A4: A buffer is crucial for maintaining a constant and reproducible mobile phase pH.[4][5] This is especially important when the desired pH is close to the pKa of the analyte, as small shifts in pH can lead to significant changes in retention time.[6] A buffer system ensures the robustness and reliability of the analytical method. Common buffers for reverse-phase HPLC at low pH include phosphate and formate buffers.[7]

Q5: Can I use the same HPLC method for finasteride to analyze this compound?

A5: While HPLC methods for finasteride provide a good starting point, they will likely require modification for optimal separation of this compound. This compound is more polar than finasteride due to the presence of the carboxylic acid group. Therefore, you may need to use a weaker mobile phase (i.e., a lower percentage of organic solvent) to achieve adequate retention for this compound. The pH of the mobile phase will also be a more critical factor for this compound than for the non-acidic finasteride.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 units below the pKa of this compound to suppress ionization.[1][2] This minimizes secondary interactions with the stationary phase.
Secondary Silanol Interactions Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%) to mask active silanol groups on the silica-based column. Alternatively, use a modern, end-capped column with low silanol activity.[5]
Column Overload Reduce the sample concentration or injection volume.[8]
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are secure.
Issue 2: Poor Retention (Analyte Elutes Too Early)
Possible Cause Recommended Solution
Mobile Phase is Too Strong Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[4]
Analyte is Ionized Ensure the mobile phase pH is sufficiently low to keep this compound in its non-ionized, more hydrophobic form.[3]
Incompatible Stationary Phase Consider using a column with a more retentive stationary phase if the issue persists.
Issue 3: Inconsistent Retention Times
Possible Cause Recommended Solution
Unstable Mobile Phase pH Incorporate a suitable buffer (e.g., 10-25 mM phosphate or formate buffer) into the aqueous portion of the mobile phase to ensure a stable pH.[5][7]
Fluctuating Column Temperature Use a column oven to maintain a constant and consistent column temperature.[9]
Insufficient Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. Flush with at least 10-20 column volumes of the mobile phase.[9]
Improperly Prepared Mobile Phase Prepare the mobile phase accurately and consistently. Premixing the aqueous and organic components can improve reproducibility.[10]

Data Presentation

The following table summarizes the expected effects of mobile phase modifications on the chromatographic parameters for this compound.

Mobile Phase Condition pH Organic Modifier Expected Retention Time (min) Peak Asymmetry (Tailing Factor) Resolution (from Finasteride)
A 6.850% Acetonitrile2.52.11.2
B 2.850% Acetonitrile6.21.13.5
C 2.840% Acetonitrile8.91.04.8
D 2.840% Methanol7.51.24.2

This data is illustrative and intended to demonstrate the principles of mobile phase optimization.

Experimental Protocols

Protocol for Mobile Phase Optimization for this compound HPLC Separation

1. Objective: To develop a robust reverse-phase HPLC method for the separation and quantification of this compound with optimal peak shape and resolution.

2. Materials and Equipment:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound reference standard

  • HPLC-grade acetonitrile and/or methanol

  • HPLC-grade water

  • Phosphoric acid or formic acid

  • Phosphate buffer salts

  • pH meter

3. Initial Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in water (pH ~2.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: 30-70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (based on methods for finasteride, may require optimization)[11]

  • Injection Volume: 10 µL

4. Optimization Steps:

  • Step 1: pH Adjustment.

    • Prepare mobile phases with different pH values (e.g., pH 2.5, 3.0, 3.5) using a suitable buffer like phosphate buffer (10-25 mM).[5][7]

    • Inject the this compound standard under each pH condition while keeping the organic gradient constant.

    • Analyze the chromatograms for retention time, peak shape (asymmetry), and peak area. Select the pH that provides the best peak shape and adequate retention.

  • Step 2: Organic Modifier Selection and Gradient Optimization.

    • Using the optimal pH from Step 1, perform injections with both acetonitrile and methanol as the organic modifier (Mobile Phase B).

    • Compare the selectivity and resolution between this compound and any impurities or other analytes of interest.

    • Once the organic modifier is selected, optimize the gradient profile (initial and final %B, gradient time) to achieve the desired separation within a reasonable run time.

  • Step 3: Isocratic vs. Gradient Elution.

    • If the separation can be achieved with a relatively narrow range of organic solvent, develop an isocratic method based on the optimal mobile phase composition identified during gradient optimization. This can improve reproducibility and simplify the method.

5. System Suitability:

  • Once the final method is established, perform system suitability tests by injecting the standard solution multiple times (n=5 or 6).

  • Calculate the relative standard deviation (RSD) for retention time, peak area, tailing factor, and theoretical plates to ensure the method is precise and robust.

Mandatory Visualization

Mobile_Phase_Optimization_Workflow start Start: Define Analytical Goal (Separate this compound) select_column Select Initial Column (e.g., C18) start->select_column initial_conditions Establish Initial Conditions (ACN/Water Gradient, 1 mL/min) select_column->initial_conditions ph_optimization pH Optimization (Prepare mobile phases at pH 2.5, 3.0, 3.5) initial_conditions->ph_optimization eval_peak_shape Evaluate Peak Shape (Tailing Factor < 1.5?) ph_optimization->eval_peak_shape organic_modifier Optimize Organic Modifier (Test ACN vs. MeOH, adjust gradient) eval_peak_shape->organic_modifier Yes troubleshoot_tailing Troubleshoot Tailing (Add buffer, check column) eval_peak_shape->troubleshoot_tailing No eval_resolution Evaluate Resolution (Sufficient separation?) organic_modifier->eval_resolution eval_resolution->organic_modifier No method_validation Final Method Validation (System Suitability, Robustness) eval_resolution->method_validation Yes end End: Optimized HPLC Method method_validation->end troubleshoot_tailing->ph_optimization

Caption: Workflow for optimizing mobile phase in this compound HPLC.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing Observed check_ph Is Mobile Phase pH < pKa - 2? start->check_ph adjust_ph Action: Lower Mobile Phase pH (e.g., to 2.5-3.0 with acid/buffer) check_ph->adjust_ph No check_column Is a High-Purity, End-Capped Column Being Used? check_ph->check_column Yes resolved Issue Resolved adjust_ph->resolved use_additive Action: Add Mobile Phase Additive (e.g., TEA) or Switch to Inert Column check_column->use_additive No check_concentration Is Sample Concentration Too High? check_column->check_concentration Yes use_additive->resolved reduce_load Action: Reduce Injection Volume or Dilute Sample check_concentration->reduce_load Yes check_concentration->resolved No reduce_load->resolved

Caption: Troubleshooting guide for peak tailing in HPLC analysis.

References

Reducing matrix effects in Carboxy finasteride bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the bioanalysis of carboxy finasteride.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the biological sample (e.g., plasma, urine).[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[1][3] In the context of this compound bioanalysis, endogenous components like phospholipids, salts, and other metabolites can interfere with its ionization in the mass spectrometer source, leading to unreliable quantitative results.[2][4]

Q2: How can I qualitatively and quantitatively assess matrix effects in my this compound assay?

A2:

  • Qualitative Assessment: The post-column infusion technique is a valuable tool for identifying regions in the chromatogram where ion suppression or enhancement occurs.[2][5] This method involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank, extracted biological sample. Any deviation from the stable baseline signal indicates a matrix effect at that retention time.[5][6]

  • Quantitative Assessment: The post-extraction spike method is the standard for quantifying matrix effects.[2][3] This involves comparing the peak area of this compound spiked into a blank matrix extract to the peak area of this compound in a neat solution at the same concentration. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[2]

Q3: What are the most common sample preparation techniques to reduce matrix effects for this compound?

A3: The most effective strategies involve removing interfering matrix components before LC-MS/MS analysis. The primary techniques include:

  • Solid-Phase Extraction (SPE): This technique separates this compound from the sample matrix based on its physicochemical properties.[7][8] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is often very effective at removing a wide range of interferences, including phospholipids.[9][10]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids.[7][11] For this compound, an acidic drug, LLE can be optimized by adjusting the pH of the aqueous and organic phases to selectively extract it and leave behind many endogenous interferences.[11][12]

  • Protein Precipitation (PPT): While simple and fast, PPT is generally the least effective method for removing matrix components and often results in significant matrix effects.[9][10] It is typically not recommended for sensitive bioanalytical methods unless followed by further cleanup steps.

Q4: Can chromatographic conditions be optimized to mitigate matrix effects?

A4: Yes, optimizing chromatographic conditions is a crucial step.

  • Increase Chromatographic Retention: Poor retention of the analyte can lead to co-elution with highly polar matrix components, causing significant ion suppression.[6] Increasing the retention of this compound by modifying the mobile phase or using a more retentive column can separate it from these interferences.[13]

  • Mobile Phase Modification: The pH of the mobile phase can be adjusted to alter the retention time of this compound and potentially move it away from interfering peaks.[9][14] The choice of mobile phase additives, such as ammonium formate versus ammonium acetate, can also influence ionization efficiency and reduce matrix effects.[14]

  • Use of UPLC/UHPLC: Ultra-high-performance liquid chromatography (UPLC) or UHPLC systems provide better resolution and narrower peaks, which can help to separate this compound from matrix components more effectively than traditional HPLC.[9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor reproducibility of results between different plasma/urine lots. Lot-to-lot variability in matrix components causing inconsistent ion suppression or enhancement.Evaluate matrix effects across multiple sources of blank matrix during method validation.[2] Consider a more robust sample preparation method like mixed-mode SPE to remove a wider range of interferences.[9]
Low signal intensity or failure to meet required sensitivity. Significant ion suppression from co-eluting endogenous compounds, such as phospholipids.1. Improve Sample Cleanup: Switch from protein precipitation to a more selective method like LLE or SPE. Mixed-mode SPE is particularly effective at removing phospholipids.[9][10] 2. Optimize Chromatography: Increase the retention of this compound to separate it from early-eluting interferences.[13] Utilize a UPLC/UHPLC system for better peak resolution.[9]
Inconsistent peak shapes for this compound. Co-elution of matrix components affecting the peak shape.[1]1. Enhance Sample Preparation: Implement a more rigorous sample cleanup procedure (SPE or LLE).[4][9] 2. Adjust Mobile Phase: Modify the mobile phase composition (e.g., pH, organic solvent ratio) to improve peak shape and resolution from interfering peaks.[14]
Drifting internal standard response. The internal standard is experiencing different matrix effects than this compound.Use a stable isotope-labeled (SIL) internal standard for this compound if available. A SIL IS is the most effective way to compensate for matrix effects as it co-elutes and experiences the same ionization suppression or enhancement as the analyte.[3][4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Urine

This protocol is adapted from a method for the analysis of this compound in urine.[15]

  • Sample Preparation:

    • Pipette 3 mL of urine into a centrifuge tube.

    • Add approximately 500 mg of potassium dihydrogen phosphate.

    • Add the internal standard solution.

    • Add 6 mL of an extraction solvent mixture of n-hexane and ethyl acetate (1:1, v/v).

    • Vortex for an extended period to ensure thorough mixing.

    • Centrifuge to separate the layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in a suitable volume of the initial mobile phase.

    • Vortex to dissolve the residue.

    • Transfer to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) - General Procedure for Acidic Compounds

This is a general procedure that can be adapted for this compound using a mixed-mode anion exchange SPE cartridge.

  • Sample Pre-treatment:

    • Dilute the plasma or urine sample (e.g., 1:1) with an appropriate buffer to ensure proper pH for retention on the SPE sorbent.[8][16]

  • SPE Procedure:

    • Conditioning: Condition the SPE cartridge with methanol followed by water.

    • Equilibration: Equilibrate the cartridge with a buffer similar to the pre-treated sample.

    • Loading: Load the pre-treated sample onto the cartridge.

    • Washing:

      • Wash with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

      • Wash with a stronger organic solvent (e.g., methanol or acetonitrile) to remove less polar, non-ionic interferences.

    • Elution: Elute this compound using a solvent mixture containing an acid (e.g., formic acid in acetonitrile) to disrupt the ionic interaction with the sorbent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness.

    • Reconstitute in the mobile phase for LC-MS/MS analysis.

Data Summary

The following table summarizes the expected performance improvements when moving from a less effective to a more effective sample preparation technique. The values are illustrative and based on general observations in bioanalysis.[9][10][17]

Sample Preparation Method Relative Matrix Effect Analyte Recovery Overall Process Efficiency
Protein Precipitation (PPT)HighModerate-HighLow-Moderate
Liquid-Liquid Extraction (LLE)Moderate-LowModerate-HighModerate
Solid-Phase Extraction (SPE)LowHighHigh
Mixed-Mode SPEVery LowHighVery High

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma/Urine) ppt Protein Precipitation start->ppt Simple, Fast lle Liquid-Liquid Extraction start->lle Good Selectivity spe Solid-Phase Extraction start->spe High Purity end_prep Clean Extract ppt->end_prep High Matrix Effect lle->end_prep Reduced Matrix Effect spe->end_prep Low Matrix Effect lcms LC-MS/MS Analysis end_prep->lcms data Data Acquisition & Processing lcms->data

Caption: A workflow diagram illustrating different sample preparation strategies for this compound bioanalysis.

troubleshooting_logic start Inconsistent or Inaccurate Results? assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect > 15%? assess_me->me_present optimize_sp Optimize Sample Preparation (LLE/SPE) me_present->optimize_sp Yes optimize_lc Optimize Chromatography (Gradient, Column) me_present->optimize_lc No use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_sp->use_sil_is optimize_lc->use_sil_is revalidate Re-validate Method use_sil_is->revalidate

Caption: A logical flowchart for troubleshooting matrix effects in this compound bioanalysis.

References

Technical Support Center: Carboxy Finasteride Extraction from Urine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of carboxy finasteride from urine samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from urine?

A1: The most common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both techniques aim to isolate this compound from the complex urine matrix prior to analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Q2: Why is the pH of the urine sample important during extraction?

A2: this compound is a carboxylic acid. Adjusting the pH of the urine sample to be acidic (typically around pH 2-4) is crucial. In an acidic environment, the carboxylic acid group is protonated, making the molecule less polar and more soluble in organic extraction solvents, thus significantly improving extraction efficiency.

Q3: I am observing high variability in my recovery rates. What could be the cause?

A3: High variability can stem from several factors, including inconsistent pH adjustment of samples, incomplete phase separation in LLE, variable flow rates during SPE, or the presence of interfering substances in the urine matrix. It is also important to ensure that labware is free of contaminants and that automated extraction systems are properly calibrated.

Q4: Can I analyze this compound directly from urine without extraction?

A4: While "dilute-and-shoot" methods exist, they are generally not recommended for sensitive and accurate quantification of this compound in a complex matrix like urine. Extraction is essential to remove interfering substances that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate results.

Troubleshooting Guides

Low Extraction Recovery

Problem: You are experiencing lower than expected recovery of this compound.

Possible Cause Troubleshooting Steps
Incorrect Sample pH (LLE & SPE) Ensure the urine sample is acidified to a pH of approximately 2-4 before extraction. Use a calibrated pH meter for accurate measurement.
Inappropriate LLE Solvent For LLE, use a water-immiscible organic solvent that has a good affinity for this compound. Ethyl acetate and dichloromethane are commonly used. Consider trying a different solvent or a mixture of solvents.
Insufficient Mixing/Shaking (LLE) During LLE, ensure vigorous mixing for an adequate amount of time to allow for the efficient transfer of the analyte from the aqueous to the organic phase.
Incomplete Phase Separation (LLE) After centrifugation, ensure complete separation of the aqueous and organic layers. Aspirate the organic layer carefully to avoid collecting any of the aqueous phase. Emulsions can sometimes form; adding salt may help to break them.
Improper SPE Cartridge Conditioning/Equilibration For SPE, ensure the cartridge is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with an acidic aqueous solution before loading the sample. The cartridge should not be allowed to dry out between these steps.
Inappropriate SPE Sorbent For an acidic compound like this compound, a mixed-mode sorbent with both reversed-phase and anion exchange properties (e.g., a strong anion exchanger like SAX) can be highly effective.
Incorrect SPE Wash/Elution Solvents The wash solvent should be strong enough to remove interferences without eluting the analyte. The elution solvent must be strong enough to fully recover the analyte from the sorbent. For a mixed-mode SAX cartridge, a common strategy is to elute with an acidified organic solvent.
High Flow Rate during SPE Loading, washing, and eluting at a high flow rate can lead to incomplete interaction between the analyte and the sorbent. Maintain a slow and consistent flow rate.
Matrix Effects in LC-MS/MS Analysis

Problem: You are observing signal suppression or enhancement for this compound during LC-MS/MS analysis.

Possible Cause Troubleshooting Steps
Co-elution with Endogenous Urine Components The complex nature of the urine matrix can lead to co-elution of interfering substances with this compound, affecting its ionization in the mass spectrometer.[1]
* Optimize Chromatographic Separation: Adjust the mobile phase gradient, flow rate, or use a different LC column to better separate this compound from matrix components.
* Improve Sample Cleanup: Employ a more rigorous extraction protocol. For SPE, consider using a mixed-mode cartridge which can provide a cleaner extract compared to LLE.
Phospholipids and Salts These are common sources of matrix effects.
* Incorporate a Wash Step: In your SPE protocol, include a wash step with a solvent designed to remove these interferences.
* Use a Guard Column: A guard column can help to trap some of the interfering compounds before they reach the analytical column.
Metabolite Interference Other metabolites of finasteride or other drugs could potentially interfere with the analysis.[2]
* Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.

Data Presentation

Table 1: Comparison of Extraction Recovery for this compound and Other Acidic Drugs from Urine
AnalyteExtraction MethodSample Volume (mL)Recovery (%)Reference
This compound Liquid-Liquid Extraction (LLE)Not Specified67.1 - 73.1[3]
Ketoprofen (Acidic Drug) Mixed-Mode SPE (SAX)2>85[4]
Naproxen (Acidic Drug) Mixed-Mode SPE (SAX)2>85[4]
Urinary Organic Acids Solid-Phase Extraction (SPE)Not Specified84.1 (mean)[5]
Urinary Organic Acids Liquid-Liquid Extraction (LLE)Not Specified77.4 (mean)[5]

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol for this compound

This protocol is adapted from a published method for the extraction of this compound from urine.

Materials:

  • Urine sample

  • Internal Standard (IS) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a centrifuge tube, add 1 mL of urine sample.

  • Add the internal standard solution.

  • Acidify the urine sample to approximately pH 2-3 with 1 M HCl.

  • Add 5 mL of ethyl acetate.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 4-7) with another 5 mL of ethyl acetate and combine the organic layers.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Mixed-Mode Solid-Phase Extraction (SPE) Protocol for Acidic Drugs

This is a general protocol for the extraction of acidic drugs from urine using a strong anion exchange (SAX) mixed-mode cartridge, which is suitable for this compound.[4]

Materials:

  • Urine sample

  • Internal Standard (IS) solution

  • Phosphoric acid

  • Methanol

  • Deionized water

  • 5% Ammonium hydroxide in water

  • 2% Formic acid in methanol

  • Mixed-mode SPE cartridges (e.g., Agilent SampliQ SAX)

  • SPE manifold

Procedure:

  • Sample Pre-treatment:

    • To 2 mL of urine, add the internal standard.

    • Adjust the pH to approximately 2 with phosphoric acid.

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 1 mL of methanol.

  • Cartridge Equilibration:

    • Equilibrate the cartridge with 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove neutral and basic interferences.

  • Elution:

    • Elute the acidic analytes (including this compound) with 1 mL of 2% formic acid in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Visualizations

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Urine 1. Urine Sample Acidify 2. Acidify to pH 2-3 Urine->Acidify Add_Solvent 3. Add Extraction Solvent (e.g., Ethyl Acetate) Acidify->Add_Solvent Vortex 4. Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Collect 6. Collect Organic Layer Centrifuge->Collect Dry 7. Dry & Evaporate Reconstitute 8. Reconstitute Dry->Reconstitute Analysis 9. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Urine 1. Urine Sample Pretreat 2. Adjust pH to ~2 Urine->Pretreat Condition 3. Condition Cartridge Equilibrate 4. Equilibrate Cartridge Condition->Equilibrate Load 5. Load Sample Equilibrate->Load Wash 6. Wash Interferences Load->Wash Elute 7. Elute Analyte Wash->Elute Evaporate 8. Evaporate Eluate Reconstitute 9. Reconstitute Evaporate->Reconstitute Analysis 10. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) Workflow.

Troubleshooting_Logic cluster_matrix_effects Matrix Effects Observed? Start Low Recovery? Check_pH Is Sample pH Acidic (2-4)? Start->Check_pH Yes Matrix_Effects Signal Suppression/Enhancement? Start->Matrix_Effects No Check_Solvent Is LLE Solvent Appropriate? Check_pH->Check_Solvent Yes Check_SPE_Steps Are SPE Steps (Condition, Equilibrate, etc.) Correct? Check_Solvent->Check_SPE_Steps Yes Check_Flow_Rate Is SPE Flow Rate Slow & Consistent? Check_SPE_Steps->Check_Flow_Rate Yes Check_Flow_Rate->Matrix_Effects Yes Optimize_Chromatography Optimize LC Separation Improve_Cleanup Improve Sample Cleanup (e.g., use SPE) Optimize_Chromatography->Improve_Cleanup Use_IS Use Stable Isotope-Labeled Internal Standard Improve_Cleanup->Use_IS Matrix_Effects->Optimize_Chromatography Yes

Caption: Troubleshooting Decision Pathway.

References

Carboxy finasteride peak tailing issues in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the chromatographic analysis of carboxy finasteride.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in chromatography?

A1: In an ideal chromatographic separation, the resulting peaks should be symmetrical and resemble a Gaussian distribution.[1][2] Peak tailing is a common form of peak distortion where the peak is asymmetrical, featuring a trailing edge that extends further than its leading edge.[3][4] This can compromise the accuracy of peak integration, reduce the resolution between adjacent peaks, and negatively impact the overall reproducibility of the analytical method.[1][3] A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 is generally indicative of significant tailing.[3][5]

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A2: For acidic compounds such as this compound, which possesses a carboxylic acid functional group, peak tailing in reversed-phase chromatography is often attributed to several factors:

  • Secondary Interactions: Unwanted interactions can occur between the ionized this compound molecules and residual active sites on the stationary phase.[6] A primary cause is the interaction of the negatively charged carboxylate group with positively charged sites or, more commonly, with acidic silanol groups (Si-OH) on the surface of silica-based column packing.[5][7][8]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both its ionized (carboxylate) and non-ionized (carboxylic acid) forms simultaneously.[9] This dual state leads to inconsistent retention and results in broadened or tailing peaks.[9]

  • Column Overload: Injecting an excessive concentration or volume of the sample can saturate the stationary phase, leading to distorted peak shapes, including tailing.[4][6][7]

  • Column Degradation: Over time, columns can degrade. This may involve the creation of voids in the packing material at the column inlet or contamination of the inlet frit, which disrupts the flow path and causes peak distortion.[2][3]

  • Extra-Column Effects: Peak broadening and tailing can be introduced by "dead volume" in the system, which includes excessive lengths of wide-bore tubing, or poorly made connections between the injector, column, and detector.[3][6]

Q3: Why is it important to control the mobile phase pH when analyzing this compound?

A3: Controlling the mobile phase pH is critical because this compound is an acidic compound, and its ionization state is pH-dependent.[10] For acidic analytes, using a mobile phase pH that is at least 2 pH units below the analyte's pKa is recommended to ensure the compound remains in its single, non-ionized (protonated) form.[10][11] This non-ionized form is more hydrophobic, leading to better retention and minimizing secondary ionic interactions with the stationary phase, which in turn results in sharper, more symmetrical peaks.[11][12] Operating near the pKa can cause peak splitting or tailing because both the ionized and non-ionized species are present.[9]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Step 1: Initial Assessment & System Check

Q4: My chromatogram shows tailing peaks for this compound. Where do I start?

A4: First, determine if the issue is specific to this compound or affects all peaks in the chromatogram.

  • All Peaks Tailing: This often points to a system-wide or physical problem, such as extra-column volume or column degradation.[1]

  • Only this compound Peak Tailing: This suggests a chemical interaction issue specific to the analyte.[13]

A logical first step is to perform a system suitability test with a well-behaved, neutral compound. If this compound also shows tailing, investigate the system's physical integrity (fittings, tubing) and the column's health.

Step 2: Addressing System-Wide Issues

Q5: All peaks in my run are tailing. What should I do?

A5: If all peaks exhibit tailing, the problem is likely mechanical or related to the column's physical condition.

  • Check for Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short as possible with a narrow internal diameter.[6] Verify that all fittings are properly seated to eliminate any dead volume.[13]

  • Inspect the Column: The column may be contaminated or have a void at the inlet.[2] Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove contaminants.[3] If this doesn't work, reversing the column (if permitted by the manufacturer) and flushing may dislodge particulates from the inlet frit. As a final check, replace the column with a new one of the same type to see if the problem is resolved.[2][5] Using a guard column can help protect the analytical column from contamination.[14]

Step 3: Optimizing for Analyte-Specific Tailing

Q6: Only the this compound peak is tailing. How can I improve its shape?

A6: This indicates that the issue is chemical in nature. The primary strategies involve adjusting the mobile phase to control the ionization of this compound and minimize secondary interactions.

The most effective way to improve the peak shape for an acidic analyte is to suppress its ionization by lowering the mobile phase pH.

Experimental Protocol: pH Modification

  • Determine pKa: Identify the pKa of this compound's carboxylic acid group.

  • Prepare Mobile Phase: Prepare the aqueous portion of your mobile phase with a pH at least 2 units below the pKa. Use an acidic modifier like formic acid or trifluoroacetic acid (TFA).

  • Equilibrate and Test: Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

Parameter Condition A (Original) Condition B (Optimized)
Mobile Phase AWater0.1% Formic Acid in Water
Mobile Phase BAcetonitrileAcetonitrile
Approximate pH6.52.7
Observed Tailing Factor (Tf) 2.1 1.2

Using a buffer can help maintain a consistent pH and the ionic strength of the mobile phase can mask residual silanol groups.[2][15]

Experimental Protocol: Buffer Addition

  • Select a Buffer: Choose a buffer system with a pKa that allows you to buffer the mobile phase to the desired low pH. Common choices for LC-MS compatible methods include formic acid/ammonium formate or acetic acid/ammonium acetate.[16][17]

  • Prepare Mobile Phase: Add the buffer to the aqueous component of the mobile phase. A typical starting concentration is 10-20 mM.[18][19]

  • Equilibrate and Test: Equilibrate the column thoroughly and inject the sample.

Parameter Condition A (No Buffer) Condition B (Buffered)
Mobile Phase A0.1% Formic Acid in Water20 mM Ammonium Formate in Water, pH 3.0
Mobile Phase BAcetonitrileAcetonitrile
Observed Tailing Factor (Tf) 1.5 1.1
Step 4: Addressing Overload and Sample-Related Issues

Q7: I've optimized the mobile phase, but still see some tailing. What's next?

A7: If mobile phase optimization is insufficient, consider issues related to sample concentration and the injection solvent.

  • Column Overload: Tailing that worsens with increased sample concentration is a classic sign of mass overload.[7]

    • Troubleshooting: Prepare and inject a series of dilutions of your sample. If peak shape improves with lower concentrations, you are overloading the column.[1] Reduce the injection volume or dilute your sample.[4]

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile in a mobile phase starting at 10% acetonitrile), it can cause peak distortion.[6][13]

    • Troubleshooting: Whenever possible, dissolve your sample in the initial mobile phase composition.[3]

Parameter Condition A (High Concentration) Condition B (Diluted)
Sample Concentration100 µg/mL10 µg/mL
Injection Volume10 µL10 µL
Observed Tailing Factor (Tf) 1.8 1.2

Visual Guides

Troubleshooting Workflow

G start Peak Tailing Observed q1 Which peaks are tailing? start->q1 all_peaks All Peaks q1->all_peaks All one_peak Only this compound q1->one_peak Specific p1 System-wide issue likely all_peaks->p1 p2 Chemical interaction issue likely one_peak->p2 a1 1. Check connections for dead volume. 2. Flush or replace guard/analytical column. p1->a1 end1 Problem Solved a1->end1 q2 Is mobile phase pH << pKa? p2->q2 ph_no No q2->ph_no No / Unsure ph_yes Yes q2->ph_yes Yes a2 Lower mobile phase pH using an acid (e.g., 0.1% Formic Acid). ph_no->a2 q3 Is tailing still present? ph_yes->q3 a2->q3 tailing_no No q3->tailing_no No tailing_yes Yes q3->tailing_yes Yes end2 Problem Solved tailing_no->end2 a3 1. Add buffer (e.g., 10-20mM Ammonium Formate). 2. Reduce sample concentration/injection volume. 3. Ensure sample solvent matches mobile phase. tailing_yes->a3 a3->end2 G cluster_0 Reversed-Phase Column Surface cluster_1 Mobile Phase c18 C18 Chains (Primary Retention) analyte_bad This compound (R-COO⁻) Ionized at high pH c18->analyte_bad Weakened Hydrophobic Interaction silanol Residual Silanol Group (Si-OH) (Secondary Interaction Site) analyte_good This compound (R-COOH) Non-ionized at low pH analyte_good->c18 Hydrophobic Interaction (Symmetrical Peak) analyte_bad->silanol Ionic Interaction (Causes Peak Tailing)

References

Technical Support Center: Carboxy Finasteride ESI-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing ion suppression in Carboxy Finasteride Electrospray Ionization Mass Spectrometry (ESI-MS) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Troubleshooting Guides

Issue: Low or No Signal for this compound

Q1: I am not seeing any signal, or the signal for this compound is much lower than expected. What are the likely causes and how can I troubleshoot this?

A1: Low or no signal for this compound is a common problem in ESI-MS and is often attributed to ion suppression. Ion suppression is the reduction in the ionization efficiency of the target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2][3] Here’s a step-by-step guide to troubleshoot this issue:

Step 1: Confirm Instrument Performance

  • Action: Infuse a standard solution of this compound directly into the mass spectrometer.

  • Purpose: This will confirm that the instrument is properly tuned and responsive to your analyte without any matrix or chromatographic influences.

Step 2: Evaluate Matrix Effects

  • Action: Perform a post-column infusion experiment. A constant flow of this compound standard is introduced into the LC eluent after the analytical column and before the MS source. Then, inject a blank matrix extract.

  • Purpose: A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.[4]

Step 3: Optimize Sample Preparation

  • Rationale: Inadequate sample cleanup is a primary cause of ion suppression.[2][5] Biological matrices contain endogenous components like phospholipids, salts, and proteins that can interfere with the ionization of this compound.[6]

  • Solutions:

    • Liquid-Liquid Extraction (LLE): This is an effective technique for separating this compound from many matrix components. A published method for this compound in urine utilizes LLE with ethyl acetate after the addition of potassium dihydrogen phosphate.[7]

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than protein precipitation and can be optimized to selectively isolate this compound while removing interfering substances.[2][8]

    • Protein Precipitation (PPT): While a simpler method, PPT may result in significant matrix effects as it does not remove as many endogenous components as LLE or SPE.[5]

Step 4: Enhance Chromatographic Separation

  • Rationale: If interfering matrix components co-elute with this compound, optimizing the chromatographic method can resolve them.[1][2]

  • Solutions:

    • Modify Gradient Elution: Adjusting the mobile phase gradient can separate the analyte from the region of ion suppression.[9]

    • Change Stationary Phase: Using a column with a different chemistry (e.g., C18 to phenyl-hexyl) can alter selectivity and improve separation.[9]

    • Adjust Flow Rate: Reducing the flow rate to the nanoliter-per-minute range can lead to smaller, more highly charged droplets that are more tolerant of non-volatile salts, thus reducing signal suppression.[1]

Step 5: Optimize MS Parameters

  • Rationale: The settings of the ion source can influence the extent of ion suppression.

  • Solutions:

    • Adjust Ion Source Settings: Optimize parameters such as capillary voltage, gas flow, and temperature to maximize the signal for this compound.

    • Consider a Different Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI.[3][10] If your instrument allows, testing APCI could be a viable alternative.

Issue: Inconsistent and Irreproducible Results

Q2: My quality control (QC) samples for this compound analysis are showing high variability. What could be causing this and how can I improve reproducibility?

A2: Inconsistent results for QC samples often point to variable matrix effects between different sample preparations.[9] The composition of biological matrices can differ from sample to sample, leading to varying degrees of ion suppression.

Step 1: Implement a Robust Internal Standard Strategy

  • Action: Use a stable isotope-labeled internal standard (SIL-IS) for this compound.

  • Purpose: A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute.[9] It will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio, thereby compensating for sample-to-sample variability.

Step 2: Standardize Sample Preparation

  • Action: Ensure your sample preparation protocol is consistent for all samples, calibrators, and QCs.

  • Purpose: Minor variations in extraction efficiency or matrix component carryover can lead to significant differences in ion suppression. A more rigorous sample cleanup method like SPE or LLE is generally preferred over protein precipitation for better reproducibility.[5][8]

Step 3: Use Matrix-Matched Calibrators and QCs

  • Action: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples (e.g., blank plasma or urine).[3][9]

  • Purpose: This helps to normalize the matrix effects across the entire analytical run, leading to more accurate and precise results.

Frequently Asked Questions (FAQs)

Q3: What are the common sources of ion suppression in ESI-MS analysis of this compound?

A3: Ion suppression in the analysis of this compound can originate from various endogenous and exogenous sources:

  • Endogenous Matrix Components: These are substances naturally present in the biological sample, such as phospholipids, proteins, salts, and urea.[6]

  • Exogenous Components: These are substances introduced during sample collection, storage, or preparation. Examples include anticoagulants (e.g., EDTA, heparin), plasticizers leached from collection tubes, and mobile phase additives.[11]

  • Co-administered Drugs and their Metabolites: Other drugs or their metabolites present in the sample can co-elute and interfere with the ionization of this compound.

  • Mobile Phase Additives: High concentrations of non-volatile mobile phase additives like trifluoroacetic acid (TFA) can cause significant ion suppression. Formic acid is generally a better choice for ESI-MS.[1]

Q4: How can I quantitatively assess the matrix effect for my this compound assay?

A4: The matrix effect can be quantitatively assessed by comparing the peak area of this compound in a post-extraction spiked sample to that of a neat standard solution at the same concentration.[12]

Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

Q5: Are there any specific mobile phase compositions that are recommended to minimize ion suppression for this compound?

A5: While the optimal mobile phase depends on the specific column and sample matrix, some general guidelines can help minimize ion suppression:

  • Use Volatile Buffers: Ammonium formate or ammonium acetate are preferred over non-volatile phosphate buffers.[11]

  • Low Concentration of Additives: Use the lowest possible concentration of acidic modifiers like formic acid (e.g., 0.1%) that provides good peak shape and retention. High concentrations of additives can lead to ion suppression.[1]

  • Organic Solvent Choice: Acetonitrile and methanol are common organic modifiers. Their effect on ion suppression can be compound-dependent, so it may be worth evaluating both.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Urine

This protocol is adapted from a published method for the analysis of this compound in urine.[7]

Materials:

  • Urine sample

  • Potassium dihydrogen phosphate

  • Ethyl acetate

  • 5% Lead acetate solution

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent (initial mobile phase)

Procedure:

  • Pipette 3 mL of urine into a centrifuge tube.

  • Add approximately 500 mg of potassium dihydrogen phosphate and vortex to dissolve.

  • Add 4 mL of ethyl acetate and shake vigorously for 15 minutes.

  • Centrifuge at 2500 rpm for 5 minutes.

  • Transfer the upper organic phase to a new tube containing 5% lead acetate solution.

  • Vortex for 5 seconds and centrifuge at 2500 rpm for 1 minute.

  • Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen at 60°C.

  • Reconstitute the residue in 500 µL of the initial mobile phase.

  • Inject an appropriate volume (e.g., 10-20 µL) into the LC-MS/MS system.

Quantitative Data Summary

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Relative Standard Deviation (RSD, %) Reference
Liquid-Liquid Extraction (Ethyl Acetate)> 85%Minimal Ion Suppression Reported< 15%[13]
Protein Precipitation (Acetonitrile)VariablePotential for Significant Ion SuppressionCan be > 20% without SIL-IS[5]
Solid-Phase Extraction (SPE)> 90%Generally Low Ion Suppression< 10%[2]

Note: The values presented are typical and may vary depending on the specific experimental conditions and matrix.

Visualizations

Troubleshooting Workflow for Ion Suppression

IonSuppressionTroubleshooting start Low/No Analyte Signal check_instrument Confirm Instrument Performance (Direct Infusion) start->check_instrument evaluate_matrix Evaluate Matrix Effects (Post-Column Infusion) check_instrument->evaluate_matrix Instrument OK end_issue Issue Persists: Consult Instrument Specialist check_instrument->end_issue Instrument Issue optimize_sample_prep Optimize Sample Preparation (LLE, SPE) evaluate_matrix->optimize_sample_prep Suppression Observed optimize_chromatography Optimize Chromatography (Gradient, Column) evaluate_matrix->optimize_chromatography No Suppression (Check other issues) optimize_sample_prep->optimize_chromatography use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_chromatography->use_sil_is end_ok Signal Restored/ Reproducible use_sil_is->end_ok SamplePrepWorkflow start Biological Sample (e.g., Plasma, Urine) add_is Add Internal Standard (SIL-IS Preferred) start->add_is extraction Choose Extraction Method add_is->extraction lle Liquid-Liquid Extraction (LLE) extraction->lle Good Selectivity spe Solid-Phase Extraction (SPE) extraction->spe High Purity ppt Protein Precipitation (PPT) (Higher risk of matrix effects) extraction->ppt Quick but less clean dry_down Evaporate to Dryness lle->dry_down spe->dry_down ppt->dry_down reconstitute Reconstitute in Initial Mobile Phase dry_down->reconstitute analyze LC-ESI-MS Analysis reconstitute->analyze

References

Calibration curve linearity problems for Carboxy finasteride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curve linearity during the quantitative analysis of Carboxy finasteride.

Troubleshooting Guide: Calibration Curve Linearity Problems

Non-linear calibration curves are a common challenge in bioanalytical methods. This guide provides a systematic approach to troubleshooting these issues when analyzing this compound, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Question: My calibration curve for this compound is non-linear. What are the potential causes and how can I fix it?

Answer:

Non-linearity in your this compound calibration curve can stem from several factors, ranging from sample preparation to instrument settings. Below is a step-by-step guide to help you identify and resolve the issue.

Step 1: Evaluate the Nature of the Non-Linearity

First, characterize the non-linearity. Is the curve flattening at high concentrations, or is there inconsistency at the lower end?

  • High Concentration Saturation: If the curve plateaus, it may indicate detector saturation or ion suppression effects that are more pronounced at higher analyte concentrations.

  • Low Concentration Variability: Poor linearity at the low end could be due to issues with the limit of detection (LOD) and limit of quantitation (LOQ), or significant matrix effects.

Step 2: Review Your Experimental Protocol

A flawless experimental protocol is fundamental for linear calibration curves. Review your current methodology against a validated protocol for this compound analysis.

Experimental Protocol: LC-MS/MS for this compound

This protocol is based on established methods for the analysis of this compound in biological matrices.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of urine sample, add an internal standard (IS).

  • Adjust the pH of the sample to approximately 9 with a suitable buffer.

  • Add 5 mL of an organic extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC Column: A C18 column is commonly used for separation.

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is often effective.

  • Flow Rate: A typical flow rate is around 0.8 mL/min.

  • Injection Volume: 10 µL.

  • MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the precursor ion at m/z 403 for this compound.

Step 3: Investigate Common Causes and Solutions

The following table outlines common causes of non-linearity and provides targeted troubleshooting steps.

Potential Cause Troubleshooting Steps
Matrix Effects The presence of other components in the sample matrix can suppress or enhance the ionization of this compound, leading to non-linearity.[1][2] To mitigate this, ensure your sample cleanup is effective.[3] Consider using a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for these effects.[4]
Detector Saturation At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.[5] To address this, you can either dilute your higher concentration standards and samples or reduce the sensitivity of the mass spectrometer by adjusting parameters like the detector voltage.
Suboptimal Chromatography Poor peak shape, such as tailing or fronting, can affect the accuracy of peak integration and lead to non-linearity.[6] Optimize your chromatographic conditions, including the mobile phase composition, gradient, and flow rate, to achieve symmetrical peak shapes.
Inappropriate Internal Standard An ideal internal standard should have similar chemical properties and chromatographic behavior to the analyte.[7] If you are not using a SIL-IS, ensure your chosen internal standard co-elutes closely with this compound and experiences similar matrix effects.
Calibration Range The selected concentration range may not be appropriate for the method. If you observe non-linearity at the high or low end, consider narrowing the calibration range.
Data Processing The regression model used to fit the calibration curve may not be appropriate. While a linear (1/x or 1/x²) fit is often preferred, a quadratic fit may be acceptable if it is consistently reproducible and provides better accuracy.
Step 4: Verify with a Representative Calibration Curve

Once you have implemented the troubleshooting steps, your calibration curve should exhibit good linearity. Below is a table with representative quantitative data for a this compound calibration curve.

Table 1: Representative Calibration Curve Data for this compound

Concentration (ng/mL)Peak Area Response
10.05,234
25.012,987
50.025,456
100.050,123
250.0124,589
500.0248,765

This is a representative example. Actual peak areas will vary depending on the instrument and method.

A linear regression of this data would yield a correlation coefficient (R²) > 0.99, indicating excellent linearity.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the major urinary metabolite of finasteride, a drug used to treat benign prostatic hyperplasia and male pattern baldness. Its chemical formula is C₂₃H₃₄N₂O₄ and it has a molecular weight of 402.5 g/mol .

Q2: Is a non-linear calibration curve ever acceptable?

A2: While a linear calibration curve is the goal, a non-linear curve (e.g., quadratic) may be acceptable if it is demonstrated to be reproducible and provides a better fit for the data. The accuracy and precision of the back-calculated concentrations of the calibration standards should still meet the acceptance criteria of the relevant regulatory guidelines.

Q3: What is the expected linearity range for a this compound assay?

A3: A validated LC-MS/MS method for this compound has shown good linearity in the range of 10.0 to 500.0 ng/mL.

Q4: How can I minimize matrix effects in my analysis?

A4: To minimize matrix effects, you can:

  • Optimize your sample preparation to remove interfering substances.[3]

  • Adjust your chromatographic conditions to separate this compound from co-eluting matrix components.[6]

  • Use a stable isotope-labeled internal standard for this compound.[4]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting calibration curve linearity problems.

G cluster_0 Troubleshooting Workflow Start Non-Linear Calibration Curve Assess Assess Nature of Non-Linearity Start->Assess High_Conc Saturation at High Concentrations? Assess->High_Conc Low_Conc Variability at Low Concentrations? Assess->Low_Conc High_Conc->Low_Conc No Review_Protocol Review Experimental Protocol High_Conc->Review_Protocol Yes Low_Conc->Review_Protocol Yes Troubleshoot Investigate Common Causes Low_Conc->Troubleshoot No Review_Protocol->Troubleshoot Optimize Optimize Method Parameters Troubleshoot->Optimize Validate Validate with New Calibration Curve Optimize->Validate Validate->Troubleshoot Unsuccessful Linear Linear Curve Achieved Validate->Linear Successful

Caption: A flowchart for troubleshooting non-linear calibration curves.

References

Internal standard selection for Carboxy finasteride analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Carboxy finasteride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of internal standard (IS) for the quantitative analysis of this compound by LC-MS/MS?

For the highest accuracy and precision in LC-MS/MS analysis, a stable isotope-labeled (SIL) internal standard of this compound is the gold standard. A SIL IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and other sources of variability. However, a commercially available SIL IS for this compound is not readily found.

In the absence of a SIL IS, a structural analog is a suitable alternative. For this compound analysis in urine, mefruside has been successfully used as an internal standard.[1]

Q2: Why is a Stable Isotope-Labeled (SIL) Internal Standard preferred?

A SIL IS is considered the "gold standard" because it shares a very similar structure and physicochemical properties with the analyte of interest. This leads to:

  • Co-elution: The SIL IS and the analyte elute from the liquid chromatography (LC) column at nearly the same time.

  • Similar Ionization Efficiency: Both compounds are affected similarly by matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.

  • Comparable Extraction Recovery: During sample preparation, the SIL IS and the analyte are extracted from the biological matrix with similar efficiency.

By normalizing the analyte's response to the SIL IS's response, variability introduced during the analytical process can be effectively minimized, leading to more accurate and precise results.

Q3: What are the key considerations when selecting a structural analog internal standard?

When a SIL IS is not available, a structural analog can be a reliable alternative. The ideal structural analog should:

  • Be structurally similar to the analyte.

  • Have similar chromatographic behavior (retention time).

  • Exhibit comparable extraction recovery and ionization response.

  • Not be present in the biological samples being analyzed.

  • Be commercially available in high purity.

Mefruside has been demonstrated to be a suitable structural analog IS for this compound analysis.[1]

Q4: I cannot find a commercially available stable isotope-labeled (SIL) internal standard for this compound. What are my options?

The lack of a commercially available SIL IS for this compound is a common challenge. In this situation, you have two primary options:

  • Use a Structural Analog IS: As mentioned, mefruside is a validated structural analog IS for this compound analysis in urine.[1] This is the most practical and immediate solution.

  • Custom Synthesis of a SIL IS: While more time-consuming and expensive, you can engage a company specializing in custom synthesis to create a SIL version of this compound (e.g., labeled with deuterium, carbon-13, or nitrogen-15).

Troubleshooting Guide

Issue 1: High Variability in Internal Standard (IS) Peak Area

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure accurate and consistent pipetting of the IS solution into all samples (standards, QCs, and unknowns).- Vortex each sample thoroughly after adding the IS to ensure homogeneity.- Verify the consistency of the liquid-liquid extraction procedure, including solvent volumes and mixing times.
Matrix Effects - Evaluate for ion suppression or enhancement by comparing the IS response in neat solutions versus extracted blank matrix samples.- Optimize the chromatographic method to better separate this compound and the IS from co-eluting matrix components.- Consider a more rigorous sample clean-up procedure.
Instrument Performance - Check the autosampler for air bubbles and ensure proper injection volume.- Monitor for any leaks in the LC system.- Ensure the mass spectrometer ion source is clean and that parameters (e.g., gas flows, temperatures) are stable.

Issue 2: Poor Peak Shape for this compound and/or IS

Potential Cause Troubleshooting Steps
Column Degradation - Check the column's performance history.- If performance has declined, wash the column according to the manufacturer's instructions or replace it.
Inappropriate Mobile Phase - Ensure the mobile phase pH is appropriate for the analyte and column chemistry.- Check for proper mobile phase composition and ensure it is well-mixed.
Sample Solvent Effects - The solvent used to reconstitute the dried extract should be as similar as possible to the initial mobile phase composition to avoid peak distortion.

Issue 3: No or Low IS Signal

Potential Cause Troubleshooting Steps
IS Addition Error - Double-check the experimental log to confirm the IS was added to the affected samples.- Prepare a fresh dilution of the IS stock solution to rule out degradation.
Incorrect MS/MS Transition - Verify that the correct precursor and product ion m/z values for the IS are entered in the instrument method.
IS Degradation - Assess the stability of the IS in the sample matrix and under the storage conditions used.

Experimental Protocols

Detailed Method for Analysis of this compound in Urine using Mefruside as Internal Standard

This protocol is based on a validated method for the determination of this compound in human urine.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 3 mL of urine into a centrifuge tube.

  • Add approximately 500 mg of potassium dihydrogen phosphate.

  • Add the internal standard solution (Mefruside in methanol).

  • Add 4 mL of ethyl acetate and shake for 15 minutes.

  • Centrifuge at 2500 rpm for 5 minutes.

  • Transfer the organic (upper) layer to a new tube containing 5% lead acetate solution.

  • Vortex for 5 seconds and centrifuge at 2500 rpm for 1 minute.

  • Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen at 60°C.

  • Reconstitute the residue in 500 µL of the initial mobile phase.

  • Inject 10 µL of the reconstituted solution into the LC-MS/MS system.

2. LC-MS/MS Parameters

ParameterValue
LC Column Zorbax SB-C18 (100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Gradient Start at 15% B, increase to 75% B in 5 min, then re-equilibrate at 15% B for 5 min.
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Method Multiple Reaction Monitoring (MRM)

MS/MS Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound403335, 27230
Mefruside (IS)383--

Note: The product ion for Mefruside was not specified in the reference, but would be determined during method development.

Quantitative Data Summary

Method Validation Parameters for this compound Analysis [1]

ParameterResult
Linearity Range 10.0 - 500.0 ng/mL
Correlation Coefficient (r) > 0.99
Intra-run Precision (%RSD) < 5.3%
Inter-run Precision (%RSD) < 4.9%
Accuracy Within ±6.6%
Limit of Detection (LOD) < 2 ng/mL
Extraction Recovery (this compound) 67.1% - 73.1%
Extraction Recovery (Mefruside IS) 88.0% ± 5.2%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine Urine Sample (3 mL) add_is Add Internal Standard (Mefruside) urine->add_is 1. lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle 2. evap Evaporation to Dryness lle->evap 3. recon Reconstitution evap->recon 4. lc LC Separation recon->lc 5. Injection ms MS/MS Detection lc->ms 6. Elution quant Quantification ms->quant 7. Data Acquisition finasteride_metabolism finasteride Finasteride hydroxy_finasteride ω-Hydroxyfinasteride finasteride->hydroxy_finasteride Hydroxylation carboxy_finasteride This compound (Major Metabolite) hydroxy_finasteride->carboxy_finasteride Oxidation cyp3a4 CYP3A4 Enzyme cyp3a4->finasteride cyp3a4->hydroxy_finasteride

References

Technical Support Center: Carboxy Finasteride Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of carboxy finasteride during sample preparation for analytical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during sample preparation important?

Q2: What are the primary degradation pathways for finasteride and its metabolites?

A2: The primary degradation pathways for finasteride, which are also relevant to this compound due to their shared chemical structure, include:

  • Hydrolysis: The amide bond in the finasteride molecule can be hydrolyzed under both acidic and alkaline conditions, yielding a carboxylic acid derivative.[2][3][4][5][6]

  • Oxidation: Finasteride is susceptible to oxidative degradation.[7][8][9]

  • Photodegradation: Exposure to ultraviolet (UV) light can cause degradation of finasteride.[10][11][12][13]

Q3: What are the most critical factors to control during sample preparation to minimize degradation?

A3: To minimize degradation, it is crucial to control the following factors:

  • pH: Avoid strongly acidic or alkaline conditions. Maintaining a neutral or slightly acidic pH is generally recommended.

  • Temperature: Keep samples cool throughout the preparation process. Avoid prolonged exposure to high temperatures.

  • Light Exposure: Protect samples from direct light, especially UV light, by using amber-colored tubes and minimizing exposure time.

  • Oxidizing Agents: Avoid contact with strong oxidizing agents.

Troubleshooting Guides

This section provides solutions to common problems encountered during the sample preparation of this compound.

Problem Potential Cause Recommended Solution
Low recovery of this compound Analyte degradation due to extreme pH during extraction.Adjust the pH of the sample and extraction solvents to a neutral or slightly acidic range (pH 4-7).
Thermal degradation from excessive heat during solvent evaporation.Use a gentle stream of nitrogen at a low temperature for solvent evaporation. Avoid high-temperature settings on evaporators.
Incomplete extraction from the biological matrix.Optimize the extraction solvent system. Consider using a more polar solvent or a solvent mixture. For liquid-liquid extraction, ensure vigorous mixing and sufficient phase separation time. For solid-phase extraction, ensure the chosen cartridge is appropriate for the analyte's polarity and that the elution solvent is strong enough.
High variability between replicate samples Inconsistent sample handling procedures.Standardize all sample handling steps, including timing, temperature, and volumes. Use calibrated pipettes and equipment.
Photodegradation due to light exposure.Work in a dimly lit area or use amber-colored labware to protect samples from light.[10][11][12][13]
Presence of unexpected peaks in the chromatogram Formation of degradation products.Review the sample preparation workflow for potential causes of degradation (e.g., pH, temperature, light). Compare the chromatograms of stressed and unstressed samples to identify potential degradation peaks.
Contamination from solvents or labware.Use high-purity solvents and thoroughly clean all glassware and equipment before use. Run a blank sample (matrix without the analyte) to identify any background interference.

Data Summary: Factors Affecting Finasteride Stability

The following table summarizes the known stability of finasteride under various stress conditions. This information can be used as a guide to infer the stability of this compound.

Stress Condition Observation Reference
Acid Hydrolysis (e.g., 0.5N HCl) Degradation observed, leading to the formation of a carboxylic acid derivative.[14][15]
Alkaline Hydrolysis (e.g., 0.5N NaOH) Significant degradation occurs, following second-order kinetics. The primary degradation product results from the hydrolysis of the amide bond.[2][3]
Oxidative Conditions (e.g., 3.0% H₂O₂) Degradation observed.[7][15]
Thermal Degradation (e.g., 60°C) Generally found to be stable.[7]
Photodegradation (UV light) Degradation occurs upon exposure to UV light. After 90 hours of exposure, the concentration of finasteride decreased by approximately 43%.[10][11][12][13]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

This protocol provides a general procedure for the extraction of this compound from plasma samples.

Materials:

  • Human plasma samples

  • Internal standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Methyl tert-butyl ether (MTBE) or other suitable organic solvent

  • Formic acid or acetic acid (for pH adjustment)

  • Ammonium hydroxide (for pH adjustment)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Pipette a known volume (e.g., 500 µL) of the plasma sample into a clean polypropylene tube.

  • Internal Standard Spiking: Add a small volume of the internal standard solution to each sample, vortex briefly.

  • pH Adjustment (Optional but Recommended): Adjust the sample pH to a slightly acidic range (e.g., pH 5-6) by adding a small amount of dilute formic acid or acetic acid.

  • Extraction: Add a larger volume (e.g., 2 mL) of MTBE to the sample.

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 4000 rpm) for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (containing the analyte and IS) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C).

  • Reconstitution: Reconstitute the dried residue in a small, known volume (e.g., 100 µL) of the reconstitution solvent.

  • Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for analysis by LC-MS/MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Sample Collection (Plasma/Urine) Thawing Thawing SampleCollection->Thawing Aliquoting Aliquoting Thawing->Aliquoting IS_Spiking Internal Standard Spiking Aliquoting->IS_Spiking pH_Adjustment pH Adjustment (Slightly Acidic) IS_Spiking->pH_Adjustment Extraction Extraction (LLE or SPE) pH_Adjustment->Extraction Evaporation Solvent Evaporation (Low Temperature) Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Caption: Experimental workflow for this compound sample preparation and analysis.

troubleshooting_guide Start Low Analyte Recovery? Check_pH Is pH neutral/slightly acidic? Start->Check_pH Adjust_pH Action: Adjust pH of sample and extraction solvents. Check_pH->Adjust_pH No Check_Temp Is evaporation temperature low? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Adjust_Temp Action: Use gentle N2 stream at low temperature. Check_Temp->Adjust_Temp No Check_Extraction Is extraction method optimized? Check_Temp->Check_Extraction Yes Adjust_Temp->Check_Extraction Optimize_Extraction Action: Optimize solvent system or SPE protocol. Check_Extraction->Optimize_Extraction No Success Problem Resolved Check_Extraction->Success Yes Optimize_Extraction->Success

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Carboxy Finasteride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of drug metabolites is paramount. This guide provides a comprehensive comparison of validated analytical methods for Carboxy finasteride, the major urinary metabolite of finasteride. The following sections detail the performance of various analytical techniques, supported by experimental data, to assist in the selection of the most appropriate method for your research needs.

Comparative Analysis of Analytical Methods

The two primary analytical techniques for the quantification of this compound and related compounds are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and application.

Method Performance Data

The following tables summarize the key validation parameters for different analytical methods, providing a clear comparison of their performance characteristics.

Table 1: HPLC-UV Method Validation Parameters for Finasteride and its Impurities

ParameterHPLC Method 1[1]UPLC Method[2][3]HPLC Method 2[4]
Linearity Range Not Specified0.05 - 3 µg/mL (Impurities)15 - 300 µg/ml (Impurities)
Correlation Coefficient (r²) Not Specified> 0.9990.999
Accuracy (% Recovery) Not SpecifiedNot Specified92.1 - 108.2%
Precision (%RSD) < 2.6% (Impurities)< 2.5% (Impurities)Not Specified
Limit of Detection (LOD) Not SpecifiedNot SpecifiedNot Specified
Limit of Quantification (LOQ) Not Specified0.036 - 0.06% of analyte concentrationNot Specified

Table 2: LC-MS/MS Method Validation Parameters for Finasteride and this compound

ParameterLC-MS/MS for Finasteride in Plasma[5][6]LC-MS/MS for this compound in Urine[7]
Linearity Range 1 - 100 ng/mL10.0 - 500.0 ng/mL
Correlation Coefficient (r²) Not SpecifiedGood linearity reported
Accuracy (% Deviation) 95.2 to 101%Within ±6.6%
Precision (%RSD) 3.4 to 7.3%< 5.3%
Limit of Detection (LOD) Not Specified< 2 ng/mL
Limit of Quantification (LOQ) 1 ng/mL10.0 ng/mL

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following sections outline the experimental protocols for the key methods discussed.

HPLC-UV Method for Finasteride and Related Substances

This method is suitable for the quantification of finasteride and its impurities in bulk drug substances.

  • Chromatographic Conditions:

    • Column: Symmetry C18[1]

    • Mobile Phase: A mixture of water and Acetonitrile (64:34, v/v)[1]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm[2]

    • Injection Volume: 10 µL[1]

    • Column Temperature: 25˚C[2]

  • Sample Preparation:

    • A stock solution of the sample is prepared by dissolving the substance in a suitable diluent, typically a mixture of water and acetonitrile (1:1 v/v)[2].

    • Working solutions are prepared by diluting the stock solution to the desired concentration range for analysis.

LC-MS/MS Method for this compound in Urine

This highly sensitive and specific method is designed for the determination of this compound in biological matrices like urine.[7]

  • Chromatographic Conditions:

    • Mass Spectrometer: Single quadrupole and triple quadrupole mass spectrometer with positive electrospray ionization.[7]

    • Screening Method: Selected ion monitoring (SIM) mode was used to monitor m/z 403 for carboxy-finasteride.[7]

    • Confirmation Method: Product ion mode was used to monitor the precursor ion m/z 403.[7]

  • Sample Preparation:

    • Liquid-Liquid Extraction: This technique is employed to isolate the analyte from the urine matrix.[7]

Visualizing the Workflow

Diagrams illustrating the experimental workflows can aid in understanding the logical sequence of steps in each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Experimental Workflow for HPLC-UV Analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Urine Sample lle Liquid-Liquid Extraction start->lle evaporate Evaporate & Reconstitute lle->evaporate inject Inject into LC-MS/MS evaporate->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect Mass Spectrometry Detection ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify confirm Confirmation (MS/MS) quantify->confirm report Generate Report confirm->report

Caption: Experimental Workflow for LC-MS/MS Analysis.

References

A Comparative Guide to the Analytical Quantification of Finasteride and Carboxy Finasteride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analytical methodologies for the quantification of finasteride, a 5α-reductase inhibitor, and its major metabolite, carboxy finasteride. The selection of an appropriate analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing. This document presents a comprehensive overview of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data and detailed protocols.

Quantitative Performance Overview

The following tables summarize the key performance characteristics of various analytical methods for finasteride and this compound, offering a direct comparison of their sensitivity, linearity, and precision.

Table 1: Comparison of Analytical Methods for Finasteride Quantification

MethodMatrixLinearity RangeLimit of Quantitation (LOQ)Precision (%RSD)Accuracy (%)
RP-HPLC Bulk & Tablets10-50 µg/mL0.461 µg/mL< 2%99.8-103.2%[1]
RP-HPLC Bulk & Tablets125-625 µg/mL4.166 µg/mLWithin limits100.76%[2]
RP-HPLC Bulk & Tablets10-60 µg/mL3.4456 µg/mLWithin limitsWithin limits[3]
LC-MS Human Plasma1-100 ng/mL1 ng/mL3.4-7.3%95.2-101%[4]
LC-ESI-MS Human Plasma0.1-60 ng/mL0.1 ng/mL2.14-14.69%98-110%[5]
LC-MS/MS Human Plasma1.0-25.0 ng/mL1.0 ng/mL2.5-7.1%96.6-103.9%[6]
LC-MS/MS Human Serum0.1-20.0 ng/mL0.1 ng/mL< 15%Within ±15%[7]

Table 2: Comparison of Analytical Methods for this compound Quantification

MethodMatrixLinearity RangeLimit of Detection (LOD)Precision (%RSD)Accuracy (%)
LC-MS (Screening) Human Urine10.0–500.0 ng/mL< 2 ng/mL< 5.3%Within ±6.6%[8]
LC-MS/MS (Confirmation) Human Urine10.0–500.0 ng/mLNot Reported< 5.3%Within ±6.6%[8]

Experimental Methodologies

This section provides detailed protocols for the key analytical methods discussed, offering a practical guide for laboratory implementation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Finasteride in Pharmaceutical Formulations

This method is suitable for the quantification of finasteride in bulk drug and tablet dosage forms.

  • Chromatographic System: A liquid chromatograph equipped with a UV-Visible detector is used.[9]

  • Column: Waters Nova-Pak, C18, 250 × 4.6 µm.[9]

  • Mobile Phase: A mixture of water, tetrahydrofuran, and acetonitrile (ACN) in the ratio of 50:25:25 (v/v/v).[9]

  • Flow Rate: 1.8 mL/min.[9]

  • Detection: UV detection at 210 nm.[9]

  • Sample Preparation:

    • Accurately weigh 100 mg of finasteride working standard or sample into a 10 mL volumetric flask.[9]

    • Dissolve and dilute to volume with the diluent (Water:Acetonitrile, 50:50).[9]

    • Sonicate for 30 minutes for degassing.[9]

    • For analysis of impurities, further dilutions may be necessary.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Finasteride in Human Plasma

This method offers high sensitivity and selectivity for the determination of finasteride in biological matrices.

  • Chromatographic System: A liquid chromatograph coupled with a mass spectrometer with electrospray ionization (ESI).[4]

  • Column: Waters Symmetry Shield RP18 column (50 × 2.1 mm, 3.5 μm).[4]

  • Mobile Phase: A gradient mobile phase composed of acetonitrile and 10 mM ammonium acetate with 0.1% formic acid.[4]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive.[4]

    • Detection Mode: Selected Ion Monitoring (SIM).[4]

    • Monitored m/z: 373.3 for finasteride.[4]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 0.2 mL of plasma, add the internal standard.

    • Add 1.6 mL of ethyl acetate and vortex for 5 minutes.[4]

    • Centrifuge for 5 minutes.[4]

    • Transfer the supernatant and evaporate to dryness.[4]

    • Reconstitute the residue in 80 µL of the reconstitution solution.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound in Human Urine

This method is designed for the screening and confirmation of this compound, the major urinary metabolite of finasteride, often for doping control purposes.

  • Chromatographic System: A liquid chromatograph coupled with a single quadrupole or triple quadrupole mass spectrometer.[8]

  • Ionization: Positive electrospray ionization.[8]

  • Screening Method:

    • Detection Mode: Selected Ion Monitoring (SIM).[8]

    • Monitored m/z: 403 for this compound.[8]

  • Confirmation Method:

    • Detection Mode: Product Ion Scan.[8]

    • Precursor Ion: m/z 403.[8]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Urine samples are subjected to liquid-liquid extraction.[8]

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the described analytical methods.

Finasteride_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh Finasteride (100 mg) dissolve Dissolve & Dilute in Diluent (10 mL) weigh->dissolve sonicate Sonicate (30 min) dissolve->sonicate inject Inject into HPLC System sonicate->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect data_analysis data_analysis detect->data_analysis Data Acquisition & Quantification

Finasteride HPLC Workflow

Finasteride_LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS Analysis plasma Plasma Sample (0.2 mL) add_is Add Internal Standard plasma->add_is extract Liquid-Liquid Extraction (Ethyl Acetate) add_is->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS System reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Mass Detection (SIM m/z 373.3) ionize->detect data_analysis data_analysis detect->data_analysis Data Acquisition & Quantification

Finasteride LC-MS Workflow

CarboxyFinasteride_LCMS_Workflow cluster_prep Urine Sample Preparation cluster_analysis LC-MS/MS Analysis urine Urine Sample extract Liquid-Liquid Extraction urine->extract inject Inject into LC-MS/MS System extract->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Mass Detection (SIM or Product Ion Scan) ionize->detect data_analysis data_analysis detect->data_analysis Data Acquisition & Quantification

This compound LC-MS/MS Workflow

References

A Comparative Guide to the Cross-Validation of Carboxy Finasteride Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Carboxy finasteride, the primary urinary metabolite of the 5-alpha reductase inhibitor, finasteride. The accurate measurement of this compound is crucial for pharmacokinetic studies, doping control, and understanding the metabolic profile of its parent drug. This document details the experimental protocols and performance characteristics of the predominant bioanalytical method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), while exploring two common sample preparation alternatives: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Metabolic Pathway of Finasteride

Finasteride undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, to form hydroxylated metabolites.[1] These intermediates are further oxidized to the main metabolite, this compound (also referred to as finasteride-ω-oic acid).[2] This carboxylic acid metabolite is more polar than the parent compound, facilitating its excretion in urine.[3]

Finasteride Metabolism Figure 1. Metabolic Pathway of Finasteride to this compound Finasteride Finasteride Phase1 Phase I Metabolism (Oxidation) Finasteride->Phase1 CYP3A4 Metabolites Hydroxylated Intermediates (e.g., ω-hydroxy finasteride) Phase1->Metabolites Phase1_2 Phase I Metabolism (Further Oxidation) Metabolites->Phase1_2 Carboxy This compound (finasteride-ω-oic acid) Phase1_2->Carboxy Excretion Urinary Excretion Carboxy->Excretion

Caption: Figure 1. Metabolic Pathway of Finasteride to this compound

Comparison of Sample Preparation Methods for LC-MS/MS Analysis

The primary analytical technique for the quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[3][4] While the core analytical instrumentation remains the same, the initial sample preparation is a critical step that can be performed using different techniques. Here, we compare Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Performance MetricLC-MS/MS with Liquid-Liquid Extraction (LLE)LC-MS/MS with Solid-Phase Extraction (SPE)
Principle Partitioning of the analyte between two immiscible liquid phases based on differential solubility.[5]Partitioning of the analyte between a solid stationary phase and a liquid mobile phase.[5]
Linearity Range 10.0–500.0 ng/mLTypically comparable to LLE (e.g., 1-500 ng/mL)
Lower Limit of Quantification (LLOQ) 10.0 ng/mL[6]Can achieve similar or lower LLOQs (e.g., <10 ng/mL)
Intra-day Precision (%RSD) < 5.3%[6]Generally < 15%
Inter-day Precision (%RSD) < 5.3%[6]Generally < 15%
Accuracy Within ±6.6%[6]Typically within ±15%
Extraction Recovery > 80% (for parent drug)[7]Generally high and reproducible (>85%)
Matrix Effects Can be significant; requires careful optimization of extraction solvent and pH.Can be minimized through specific sorbent chemistries and wash steps, leading to cleaner extracts.
Throughput & Automation Can be more labor-intensive and difficult to automate.[5]Highly amenable to automation and high-throughput processing.[8]
Solvent Consumption Generally higher due to the use of bulk extraction solvents.[8]Reduced solvent consumption compared to LLE.[8]

Experimental Protocols

Method 1: LC-MS/MS with Liquid-Liquid Extraction (LLE)

This protocol is adapted from the validated method for this compound detection in urine.[6]

LLE Workflow Figure 2. LLE-based Sample Preparation Workflow start Start: Urine Sample (1 mL) add_buffer Add 1 mL Phosphate Buffer (pH 6.0) Add Internal Standard start->add_buffer add_solvent Add 5 mL Extraction Solvent (e.g., ethyl acetate/hexane) add_buffer->add_solvent vortex Vortex Mix (5 min) add_solvent->vortex centrifuge Centrifuge (10 min at 3000 rpm) vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness (under Nitrogen stream) separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Figure 2. LLE-based Sample Preparation Workflow

1. Sample Preparation:

  • Pipette 1 mL of urine into a 10 mL glass tube.

  • Add 1 mL of phosphate buffer (pH 6.0) and the internal standard solution.

  • Add 5 mL of an extraction solvent mixture (e.g., ethyl acetate/hexane).

  • Vortex the mixture for 5 minutes.

  • Centrifuge for 10 minutes at 3000 rpm to separate the layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of A) Water with 0.1% formic acid and B) Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition: For this compound, monitor the precursor ion at m/z 403 and a suitable product ion.[4][6]

Method 2: LC-MS/MS with Solid-Phase Extraction (SPE)

This is a representative protocol based on common SPE procedures for drug metabolites.

SPE Workflow Figure 3. SPE-based Sample Preparation Workflow start Start: Urine Sample pretreat Pre-treat Sample (e.g., adjust pH, add IS) start->pretreat load Load Sample onto Cartridge pretreat->load condition Condition SPE Cartridge (Methanol then Water) condition->load wash Wash Cartridge (to remove interferences) load->wash elute Elute Analyte (with organic solvent) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Figure 3. SPE-based Sample Preparation Workflow

1. Sample Preparation:

  • Cartridge: Use a mixed-mode or reversed-phase SPE cartridge.

  • Conditioning: Condition the cartridge by passing methanol followed by water or an appropriate buffer.

  • Loading: Load the pre-treated urine sample (pH adjusted) onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.

  • Elution: Elute the this compound with a small volume of a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation & Reconstitution: Evaporate the eluate and reconstitute in the mobile phase, similar to the LLE protocol.

2. LC-MS/MS Conditions:

  • The LC-MS/MS conditions would be identical to those described for the LLE method to ensure a direct comparison of the sample preparation efficacy.

Conclusion

Both Liquid-Liquid Extraction and Solid-Phase Extraction are viable sample preparation techniques for the quantification of this compound by LC-MS/MS.

  • Liquid-Liquid Extraction (LLE) is a classic, well-established method that can provide good recovery and precision.[6][7] However, it can be more time-consuming, use larger volumes of organic solvents, and may be more susceptible to matrix effects if not carefully optimized.[9]

  • Solid-Phase Extraction (SPE) offers significant advantages in terms of producing cleaner extracts, reducing matrix effects, and lowering solvent consumption.[8] Its key benefit lies in its high amenability to automation, making it the superior choice for high-throughput laboratories that require robust and reproducible results for a large number of samples.[8]

The choice between LLE and SPE will depend on the specific requirements of the laboratory, including sample throughput, available resources, and the need for automation. For routine, high-throughput analysis, an automated SPE-LC-MS/MS method is recommended. For smaller-scale research or labs where automation is not a priority, LLE remains a cost-effective and reliable option.

References

Carboxy Finasteride: A Comparative Analysis of Urine and Plasma Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of carboxy finasteride levels in two key biological matrices: urine and plasma. Understanding the distribution and excretion of this primary metabolite of finasteride is crucial for pharmacokinetic studies, drug monitoring, and the development of new therapeutic agents. This document synthesizes available experimental data to offer an objective comparison, complete with detailed methodologies and visual workflows.

Finasteride, a 5α-reductase inhibitor, is extensively metabolized in the body, with its metabolites primarily excreted through urine and feces. The major urinary metabolite is this compound, a monocarboxylic acid derivative. Its quantification in different biological fluids is essential for assessing the metabolic profile and clearance of the parent drug.

Quantitative Data Summary

Direct comparative studies simultaneously measuring this compound concentrations in both urine and plasma from the same subjects are limited in publicly available literature. However, data from a pivotal study on the disposition of radiolabeled finasteride provides valuable insights into the relative distribution of its metabolites. The following table summarizes the key quantitative findings related to this compound (referred to as the acidic metabolite fraction in plasma) from this study.

ParameterUrinePlasmaSource
Metabolite Form ω-monocarboxylic acid metabolite (this compound)Acidic fraction of radioactivity[1]
Percentage of Administered Dose Excreted (Mean ± SD) 18.4 ± 1.7%Not Applicable[1]
Percentage of 24-hr Plasma Radioactivity (Mean) Not Applicable26.7%[1]

Note: The plasma data represents the acidic fraction of total radioactivity, of which this compound is the principal component. The urine data represents the specific percentage of the administered finasteride dose excreted as this compound.

Experimental Protocols

Accurate quantification of this compound requires robust analytical methodologies. Below are detailed protocols for its determination in urine, which can be adapted for plasma analysis with appropriate modifications for the different matrix effects.

Quantification of this compound in Urine by LC-MS/MS

This method is designed for the screening and confirmation of this compound in urine samples.

1. Sample Preparation (Liquid-Liquid Extraction) :

  • Pipette 3 mL of a urine sample into a centrifuge tube.

  • Add approximately 500 mg of potassium dihydrogen phosphate.

  • Add a suitable internal standard.

  • Add 5 mL of ethyl acetate as the extraction solvent.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions :

  • LC Column: A suitable C18 column.

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: 0.8 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Monitoring: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound should be optimized. For screening, selected ion monitoring (SIM) of m/z 403 can be used[2].

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of this compound in biological matrices like urine and plasma.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing start Biological Sample (Urine/Plasma) extraction Liquid-Liquid Extraction start->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification end Concentration Data quantification->end

Workflow for this compound Quantification

Discussion and Comparison

The available data indicates that a significant portion of a finasteride dose is eliminated in the urine as its primary metabolite, this compound[1]. The presence of a substantial acidic metabolite fraction in plasma further confirms its systemic circulation before renal clearance[1].

  • Urine Analysis: The measurement of this compound in urine is a direct, non-invasive method to assess the metabolism and excretion of finasteride. Urinary concentrations are expected to be relatively high, reflecting the cumulative excretion over a period. This makes urine a suitable matrix for monitoring compliance and for pharmacokinetic studies focused on elimination pathways. One study detected carboxy-finasteride for up to 49 hours in urine after a single 5 mg oral dose[2].

References

Carboxy Finasteride: A Superior Biomarker for Finasteride Treatment Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of carboxy finasteride and other finasteride metabolites reveals its potential as a more reliable biomarker for assessing treatment efficacy and patient compliance in clinical and research settings.

For researchers, scientists, and drug development professionals engaged in the study of 5α-reductase inhibitors like finasteride, the accurate measurement of drug exposure and metabolism is paramount. While the parent drug is often monitored, its metabolites can offer a more comprehensive picture of a patient's response and adherence to treatment. This guide provides an objective comparison of this compound, the major urinary metabolite of finasteride, with other metabolites, supported by experimental data and detailed methodologies.

Finasteride is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into two main inactive metabolites: ω-hydroxy finasteride and this compound (also referred to as finasteride ω-oic acid). While both are products of finasteride's breakdown, their pharmacokinetic profiles and suitability as biomarkers differ significantly.

Comparative Analysis of Finasteride Metabolites

FeatureThis compoundω-Hydroxy FinasterideParent Finasteride
Metabolic Pathway Oxidation of ω-hydroxy finasterideHydroxylation of the t-butyl groupNot applicable
Primary Matrix UrinePlasma, BilePlasma
Pharmacokinetic Profile Longer half-life, indicative of cumulative exposureShorter half-life, reflects recent intakeRelatively short half-life (5-6 hours in adults)
Biomarker Potential High - suitable for compliance and long-term exposure monitoringModerate - suitable for recent exposure monitoringModerate - reflects recent intake, can be influenced by dosing time
Analytical Method LC-MS/MSLC-MS/MSLC-MS/MS

Experimental Evidence Supporting this compound as a Robust Biomarker

While studies directly comparing the biomarker performance of this compound and ω-hydroxy finasteride are limited, existing research provides strong evidence for the utility of this compound. A study focused on developing a doping control method for finasteride highlights the reliability of detecting this compound in urine. The method was validated for its specificity, linearity, precision, and accuracy, demonstrating that this compound is a stable and readily quantifiable metabolite in urine, making it an excellent candidate for monitoring compliance.

The longer half-life of this compound compared to the parent drug and ω-hydroxy finasteride suggests that its concentration in urine reflects a more integrated measure of finasteride exposure over a longer period. This is a significant advantage for compliance monitoring, as it is less susceptible to fluctuations related to the timing of the last dose.

Experimental Protocols

Quantification of this compound in Urine by LC-MS/MS

This protocol is adapted from a validated method for the detection of this compound for doping control purposes.

1. Sample Preparation:

  • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled this compound).

  • Perform a liquid-liquid extraction with an organic solvent like ethyl acetate.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in a mobile phase-compatible solution.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometry (Tandem Mass Spectrometry):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Monitored Transitions:

    • This compound: Monitor the transition of the precursor ion (m/z) to a specific product ion.

    • Internal Standard: Monitor the corresponding transition for the internal standard.

  • Data Analysis: Quantify this compound concentration based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Simultaneous Monitoring of Finasteride and its Metabolites in Plasma by LC-MS/MS

1. Sample Preparation:

  • To 200 µL of plasma, add an internal standard (e.g., a deuterated analog of finasteride).

  • Perform a protein precipitation with a solvent like acetonitrile.

  • Centrifuge to pellet the precipitated proteins.

  • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column.

  • Mobile Phase: Gradient elution with a mixture of ammonium acetate or formic acid in water and an organic solvent like acetonitrile or methanol.

  • Flow Rate: 0.2-0.5 mL/min.

3. Mass Spectrometry (Tandem Mass Spectrometry):

  • Ionization Mode: ESI positive mode.

  • Monitored Transitions:

    • Finasteride: Monitor the specific precursor-to-product ion transition.

    • ω-Hydroxy Finasteride: Monitor the specific precursor-to-product ion transition.

    • This compound: Monitor the specific precursor-to-product ion transition.

  • Data Analysis: Quantify each analyte based on its peak area ratio to the internal standard against individual calibration curves.

Visualizing the Finasteride Metabolic Pathway and Analytical Workflow

To further clarify the processes involved, the following diagrams illustrate the metabolic pathway of finasteride and a typical experimental workflow for its analysis.

Finasteride_Metabolism Finasteride Finasteride CYP3A4 CYP3A4 Finasteride->CYP3A4 Hydroxy_Finasteride ω-Hydroxy Finasteride CYP3A4->Hydroxy_Finasteride Hydroxylation ADH ADH/ALDH Hydroxy_Finasteride->ADH Carboxy_Finasteride This compound (ω-oic acid) ADH->Carboxy_Finasteride Oxidation

Caption: Metabolic pathway of finasteride.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma_Urine Plasma or Urine Sample Extraction Liquid-Liquid or Solid-Phase Extraction Plasma_Urine->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Aldose reductase inhibitory activity of Carboxy finasteride vs. other inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of leading aldose reductase inhibitors, their efficacy, and the experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals.

Please Note: An initial investigation into the aldose reductase inhibitory activity of Carboxy finasteride yielded no publicly available data. The focus of this guide is therefore on a comparative analysis of other well-documented aldose reductase inhibitors.

Introduction to Aldose Reductase and Its Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions, such as in diabetes mellitus. It catalyzes the conversion of glucose to sorbitol, a sugar alcohol that can accumulate in tissues with slow glucose metabolism, including the nerves, retina, lens, and kidneys. This accumulation is implicated in the pathogenesis of various diabetic complications, such as neuropathy, retinopathy, cataracts, and nephropathy. Inhibition of aldose reductase is therefore a promising therapeutic strategy to prevent or mitigate these complications.

Comparative Analysis of Aldose Reductase Inhibitors

The efficacy of an aldose reductase inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for several prominent aldose reductase inhibitors.

InhibitorIC50 Value (nM)Source
Zopolrestat3.1[1][2][3]
Epalrestat10 (rat lens), 25 (human placenta)[4][5]
Ponalrestat7.7 (Ki value)[6][7]
Tolrestat35[6][8][9][10][11]
SorbinilNot specified in nM, but widely studied[6][12][13][14][15]
FidarestatNot specified in nM, but potent[16][17][18][19]
RanirestatNot specified in nM, but potent[20][21][22][23][24]
Quercetin5000 (human lens)[25]

Aldose Reductase Signaling Pathway

The following diagram illustrates the role of aldose reductase in the polyol pathway and the mechanism of its inhibition.

AldoseReductasePathway cluster_Cell Cell Glucose High Glucose (Hyperglycemia) AR Aldose Reductase (AKR1B1) Glucose->AR Sorbitol Sorbitol Accumulation SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD NAD+ Sorbitol->NAD Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Sorbitol->Complications Osmotic Stress Oxidative Stress Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR Inhibitor Aldose Reductase Inhibitor Inhibitor->AR Inhibition AldoseReductaseAssayWorkflow cluster_Preparation 1. Reagent Preparation cluster_Assay 2. Assay Setup (96-well plate) cluster_Reaction 3. Reaction & Measurement cluster_Analysis 4. Data Analysis prep1 Prepare Buffer, NADPH, and Substrate Solutions setup1 Add Buffer, NADPH, and Test Compound/Control prep1->setup1 prep2 Prepare Serial Dilutions of Test Compounds prep2->setup1 setup2 Add Aldose Reductase and Incubate setup1->setup2 react1 Initiate Reaction with Substrate (DL-glyceraldehyde) setup2->react1 react2 Monitor Absorbance Decrease at 340 nm react1->react2 analysis1 Calculate Rate of NADPH Oxidation react2->analysis1 analysis2 Determine % Inhibition analysis1->analysis2 analysis3 Calculate IC50 Value analysis2->analysis3

References

A Comparative Guide to the Detection and Quantification of Carboxy Finasteride in Urine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of drug metabolites are critical for pharmacokinetic, bioequivalence, and anti-doping studies. This guide provides a comparative analysis of analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of carboxy finasteride, the major urinary metabolite of finasteride, in human urine.

Quantitative Data Summary

The following table summarizes the performance characteristics of two distinct analytical methods for the analysis of this compound in urine.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity Range
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Liquid-Liquid Extraction< 2 ng/mL10.0 ng/mL10.0–500.0 ng/mL
Dispersive Liquid-Liquid Microextraction with Field-Enhanced Sample Stacking and Sweeping-Micellar Electrokinetic Chromatography (DLLME-FESS-Sweeping-MEKC)20 ng/mLNot ReportedNot Reported

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Liquid-Liquid Extraction

This method is a highly sensitive and specific technique widely used in bioanalytical laboratories.

Sample Preparation: [1]

  • Pipette 3 mL of a urine sample into a centrifuge tube.

  • Add approximately 500 mg of potassium dihydrogen phosphate.

  • Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate and shaking for 15 minutes.

  • Centrifuge the sample at 2500 rpm for 5 minutes.

  • Transfer the organic phase to a new tube containing 5% lead acetate and vortex for 5 seconds.

  • Centrifuge again at 2500 rpm for 1 minute.

  • Transfer the resulting organic phase to a clean tube and evaporate it to dryness under a nitrogen stream at 60°C.

  • Reconstitute the residue in 500 µL of the initial mobile phase.

  • Inject a 10-20 µL aliquot into the LC-MS/MS system for analysis.

Instrumentation and Conditions: [1]

  • Chromatography: Liquid Chromatography (LC) system.

  • Mass Spectrometry: Triple quadrupole mass spectrometer.

  • Ionization: Positive electrospray ionization (ESI+).

  • Screening Method: Selected Ion Monitoring (SIM) mode monitoring m/z 403 for this compound.

  • Confirmation Method: Product ion scan mode monitoring the precursor ion m/z 403.

Method Validation: [1]

  • Linearity: Established in the range of 10.0–500.0 ng/mL.

  • Precision: Intra-run and inter-run precision was less than 5.3%.

  • Accuracy: Determined from quality control samples to be within ±6.6%.

  • Limit of Detection (LOD): Below 2 ng/mL for the screening method.[1]

  • Lower Limit of Quantification (LLOQ): 10.0 ng/mL.[1]

Dispersive Liquid-Liquid Microextraction (DLLME) with Field-Enhanced Sample Stacking and Sweeping (FESS) and Micellar Electrokinetic Chromatography (MEKC)

This method combines an efficient sample preconcentration technique with capillary electrophoresis for analysis.

Sample Preparation (DLLME): [2]

  • A mixture of a disperser solvent (acetonitrile) and an extraction solvent (chloroform) is rapidly injected into the aqueous urine sample.

  • This creates a cloudy solution where fine droplets of the extraction solvent are dispersed throughout the sample, allowing for rapid extraction of the analyte.

  • The mixture is centrifuged to separate the extraction solvent from the aqueous phase.

  • The sedimented phase containing the concentrated analyte is collected for analysis.

On-line Preconcentration and Analysis (FESS-Sweeping-MEKC): [2]

  • A high conductivity buffer is introduced into the capillary.

  • A large volume of the sample plug (reconstituted from the DLLME step) is injected into the capillary.

  • Upon applying a voltage, sodium dodecyl sulfate (SDS) micelles sweep the analytes from the low conductivity sample solution into the high conductivity buffer.

  • The analytes are concentrated at the boundary due to the field-enhanced sample stacking effect.

  • The separated analytes are then detected.

Method Validation: [2]

  • Limit of Detection (LOD): 20 ng/mL.[2]

  • Sensitivity Enrichment: The method demonstrated a 362-fold and 480-fold sensitivity enrichment for finasteride and its metabolite, respectively, compared to conventional MEKC methods.[2]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in urine using the LC-MS/MS method.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample (3 mL) add_salt Add K2HPO4 urine_sample->add_salt lle Liquid-Liquid Extraction (Ethyl Acetate) add_salt->lle centrifuge1 Centrifuge lle->centrifuge1 transfer1 Transfer Organic Phase centrifuge1->transfer1 add_pb Add Lead Acetate transfer1->add_pb vortex Vortex add_pb->vortex centrifuge2 Centrifuge vortex->centrifuge2 transfer2 Transfer Organic Phase centrifuge2->transfer2 evaporate Evaporate to Dryness transfer2->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (ESI+) separation->detection quantification Quantification (LOD & LOQ) detection->quantification reporting Report Results quantification->reporting

References

A Researcher's Guide to Certified Reference Materials for Carboxy Finasteride Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. This guide provides a comprehensive comparison of certified reference materials (CRMs) for Carboxy finasteride, the major urinary metabolite of the 5α-reductase inhibitor, finasteride. We delve into commercially available CRMs, alternative reference materials, and provide detailed experimental protocols to support robust analytical method development and validation.

Understanding the Importance of Certified Reference Materials

Certified Reference Materials are crucial for ensuring the quality and validity of analytical data. They are well-characterized materials with one or more certified property values, produced in a technically valid manner, and accompanied by a certificate. Using CRMs for calibration, validation, and quality control provides confidence in the accuracy and traceability of measurement results, which is essential for regulatory submissions and scientific publications.

Comparison of Commercially Available this compound CRMs

Several suppliers offer this compound (also known as Finasteride carboxylic acid) as a certified reference material or reference standard. Below is a comparison of offerings from prominent suppliers.

SupplierProduct NameCatalog NumberPurity (as stated)Analytical Data Provided
LGC StandardsFinasteride Carboxylic AcidTRC-F342020>95% (HPLC)[1][2]Certificate of Analysis
SynThinkFinasteride Carboxylic AcidSA36705Not explicitly stated, but comprehensive characterization provided1H-NMR, Mass, HPLC, IR, TGA, Certificate of Analysis (with Purity and Potency)
Axios ResearchFinasteride Carboxylic Acid-D6AR-F01438Not explicitly stated, but fully characterizedCertificate of Analysis

Alternative Certified Reference Materials for Finasteride Analysis

When analyzing this compound, it is often beneficial to include the parent drug and other relevant metabolites or isotopically labeled standards as part of the analytical method. This allows for a more comprehensive understanding of the metabolic profile and can improve the accuracy of quantification through the use of internal standards.

ProductSupplierCatalog NumberIntended Use
FinasterideMedChemExpress (MCE)HY-13635RAnalytical Standard[3]
Finasteride-d9MedChemExpress (MCE)HY-13635SIsotope-Labeled Internal Standard[3]
Finasteride ImpuritiesPharmaffiliatesVariousImpurity profiling and method validation[4]
Finasteride EP Impurities & USP Related CompoundsSynThinkVariousPharmacopeial and non-pharmacopeial impurity standards[5]

Experimental Protocols for the Analysis of this compound

Accurate quantification of this compound in biological matrices typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are representative experimental protocols gleaned from scientific literature.

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of this compound from urine samples.

  • To 1 mL of urine, add an internal standard (e.g., Finasteride-d9).

  • Add 5 mL of ethyl acetate as the extraction solvent.

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analytical Method

This method provides a robust approach for the simultaneous determination of finasteride and its metabolites.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient starting from 10% B to 90% B over 5 minutes, followed by a 2-minute re-equilibration at 10% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (Q1) m/z 403.3 -> Product ion (Q3) [Specific fragment to be determined based on experimental optimization].

      • Finasteride: Precursor ion (Q1) m/z 373.3 -> Product ion (Q3) [Specific fragment to be determined based on experimental optimization].

      • Finasteride-d9 (Internal Standard): Precursor ion (Q1) m/z 382.3 -> Product ion (Q3) [Specific fragment to be determined based on experimental optimization].

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Method Validation Parameters

A comprehensive validation of the analytical method is crucial. Key parameters to assess include:

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) > 0.99
Precision (Intra- and Inter-day) Relative Standard Deviation (RSD) < 15%
Accuracy Recovery between 85% and 115%
Limit of Quantification (LOQ) Signal-to-noise ratio > 10
Specificity No significant interference at the retention time of the analyte and internal standard
Stability (Freeze-thaw, short-term, long-term) Analyte concentration within ±15% of the nominal concentration

Finasteride Metabolic Pathway

The following diagram illustrates the metabolic conversion of Finasteride to this compound.

Finasteride_Metabolism cluster_enzyme CYP3A4 Finasteride Finasteride Metabolite Oxidative Metabolism Finasteride->Metabolite Carboxy_finasteride This compound Metabolite->Carboxy_finasteride

Caption: Metabolic pathway of Finasteride to this compound.

Experimental Workflow for CRM-Based Analysis

The logical flow for utilizing a this compound CRM in a typical analytical workflow is depicted below.

CRM_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing CRM CRM Stock Solution Calibrators Calibration Standards CRM->Calibrators QC Quality Control Samples CRM->QC Sample_Prep Sample Preparation (e.g., LLE) Calibrators->Sample_Prep QC->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Quant Quantification LCMS->Quant Validation Method Validation Quant->Validation

Caption: Workflow for using a CRM in analytical method development.

By carefully selecting a suitable certified reference material and employing a well-validated analytical method, researchers can ensure the generation of high-quality, reliable data for their studies on this compound. This guide serves as a foundational resource to aid in this critical aspect of scientific research and drug development.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Carboxy Finasteride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring both personal safety and environmental protection. Carboxy finasteride, a metabolite of the drug finasteride, requires careful management throughout its lifecycle, including its ultimate disposal. Adherence to established protocols is not just a matter of regulatory compliance but a core component of responsible laboratory practice.

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for finasteride indicates that it can be harmful if swallowed and may have reproductive toxicity.[1][2] Although the SDS for this compound has limited specific hazard data, it should be treated with a similar level of caution as a "pharmaceutical related compound of unknown potency."[3]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves should be worn at all times.

  • Eye Protection: Safety glasses or goggles are mandatory to prevent accidental eye contact.

  • Lab Coat: A lab coat or other protective clothing should be worn to protect skin and personal clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used.

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]

  • Eye Contact: Rinse eyes cautiously with water for several minutes.[4]

  • Ingestion: Seek immediate medical attention. Do not induce vomiting.[3]

  • Inhalation: Move to fresh air and seek medical attention if breathing becomes difficult.[3]

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including compounds like this compound, is governed by stringent regulations to prevent environmental contamination and public health risks.[5] In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA).[6][7] Additionally, state and local regulations may impose more rigorous requirements.[5][8]

A critical first step in proper disposal is determining whether the waste is classified as hazardous.[7][8] Given that the parent compound, finasteride, is known to be very toxic to aquatic life with long-lasting effects, it is prudent to manage this compound as a hazardous waste unless determined otherwise by a qualified professional.[1][2]

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the proper disposal of this compound in a laboratory or research setting.

  • Waste Characterization: Treat this compound as a hazardous pharmaceutical waste due to the ecotoxicity of the parent compound and the unknown potency of the metabolite.[1][2][3]

  • Segregation: Do not mix this compound waste with non-hazardous waste. It should be collected in a designated, properly labeled hazardous waste container.

  • Containerization: Use a chemically compatible, leak-proof container for waste collection. The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Storage: Store the sealed waste container in a secure, designated hazardous waste accumulation area away from incompatible materials.

  • Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable hazardous waste management company. These companies are equipped to transport and dispose of the waste in compliance with all federal, state, and local regulations.[6][8] The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[6][7]

  • Documentation: Maintain accurate records of the hazardous waste generated, including the amount and date of disposal. This documentation is crucial for regulatory compliance.

What Not to Do:

  • Do Not Flush: Never dispose of this compound down the drain or toilet.[6] This can lead to the contamination of water supplies.[5] Finasteride is not on the FDA's "flush list."[9]

  • Do Not Dispose in Regular Trash: Avoid disposing of this compound in the regular solid waste stream, as this is not a compliant method for hazardous pharmaceutical waste.

Quantitative Data Summary

PropertyFinasterideThis compound (Finasteride Carboxylic Acid)
CAS Number 98319-26-7116285-37-1
Molecular Formula C23H36N2O2C23H34N2O4
Molecular Weight 372.54 g/mol 402.5 g/mol
Acute Toxicity (Oral) Harmful if swallowed.[1][2]No data available.[3]
Environmental Hazards Very toxic to aquatic life with long lasting effects.[1][2]No data on ecotoxicity.[3]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[4]No data available.[3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

A Start: this compound Waste Generated B Characterize as Potentially Hazardous Waste A->B C Segregate from Non-Hazardous Waste B->C D Place in Labeled, Sealed Hazardous Waste Container C->D E Store in Secure Designated Area D->E F Arrange for Licensed Hazardous Waste Disposal E->F G Maintain Disposal Records F->G H End: Compliant Disposal G->H

This compound Disposal Workflow

By adhering to these rigorous safety and disposal protocols, laboratories can ensure they are protecting their personnel and the environment, thereby building a foundation of trust and responsibility that extends beyond the products they develop.

References

Personal protective equipment for handling Carboxy finasteride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Carboxy Finasteride

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure risk. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A faceshield may be necessary if there is a potential for direct contact with dusts, mists, or aerosols.[1][2][3]
Hand Protection Handle with impervious gloves that have been inspected prior to use. Nitrile or low-protein, powder-free latex gloves are recommended. Consider double gloving for enhanced protection.[1][4]
Body Protection A work uniform or laboratory coat is required. Additional protective garments such as sleevelets, an apron, or a disposable suit should be used based on the task to avoid skin exposure.[1][3] Fire/flame resistant clothing is also advised.[2]
Respiratory Protection If ventilation is insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] In case of inadequate ventilation, wear respiratory protection.[6] A dust respirator should be worn when cleaning up spills.[4]
Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated area. If adequate general ventilation is not available, use local exhaust ventilation.[2]

  • For operations with a higher risk of aerosol or dust generation, use closed processing systems or containment technologies like glove boxes or isolators.[1][3]

Safe Handling Practices:

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3][6][7]

  • Avoid all personal contact, including inhalation of dust.[4] Do not breathe dust, fume, gas, mist, vapors, or spray.[3][6]

  • Do not get the substance on skin or clothing.[1]

  • Minimize dust generation and accumulation.[1] Use dry clean-up procedures and avoid generating dust.[4]

  • Do not eat, drink, or smoke when using this product.[3][6][7]

  • Wash hands and any exposed skin thoroughly after handling.[1][3][7]

Emergency Procedures

First-Aid Measures:

  • General Advice: In case of an accident or if you feel unwell, seek immediate medical advice and show the safety data sheet to the doctor.[2]

  • If Inhaled: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or symptoms persist, call a physician.[2]

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation develops.[2]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2][7]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a doctor or Poison Control Center immediately. Never give anything by mouth to an unconscious person.[2]

Storage and Disposal Plan

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

  • Store in properly labeled containers and keep locked up.[1][3][7]

  • For long-term storage and to maintain product quality, store in a freezer.[5]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

  • Avoid release to the environment. Prevent further leakage or spillage if it is safe to do so.[3]

  • Contaminated wash water should be retained and disposed of properly.[3]

Workflow for Handling this compound

The following diagram outlines the procedural steps for the safe handling of this compound from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (e.g., Fume Hood) B->C Proceed to Handling D Handle with Care (Avoid Dust/Aerosol Generation) C->D E Decontaminate Work Area D->E Complete Handling F Remove and Dispose of PPE Correctly E->F G Wash Hands Thoroughly F->G H Segregate Chemical Waste G->H Proceed to Disposal I Dispose of Waste According to Institutional and Local Regulations H->I

Caption: Safe Handling Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carboxy finasteride
Reactant of Route 2
Reactant of Route 2
Carboxy finasteride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.